Technical Documentation Center

5-bromo-1H-indole-7-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-1H-indole-7-carboxamide
  • CAS: 860624-91-5

Core Science & Biosynthesis

Foundational

Solvation Thermodynamics and Solubility Profiling of 5-Bromo-1H-indole-7-carboxamide

Executive Summary 5-Bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) is a critical synthetic intermediate frequently utilized in the development of kinase inhibitors (such as IKK2 and PfCLK1 inhibitors) and other pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) is a critical synthetic intermediate frequently utilized in the development of kinase inhibitors (such as IKK2 and PfCLK1 inhibitors) and other pharmacologically active molecular entities [1, 3]. Characterized by a molecular weight of 239.07 g/mol , a calculated LogP of ~2.91, and a polar surface area (PSA) of 59.87 Ų, this molecule presents unique solvation challenges. Its structure features a hydrophobic brominated aromatic system juxtaposed with highly polar, hydrogen-bonding functional groups (an indole NH and a primary carboxamide).

This whitepaper provides an in-depth analysis of the solubility profile of 5-bromo-1H-indole-7-carboxamide in various organic solvents, detailing the thermodynamic causality behind its dissolution behavior, and outlines a rigorously self-validating protocol for empirical solubility determination.

Physicochemical Profiling & Solvation Causality

The solubility of indole-carboxamides in organic solvents is dictated by the competition between crystal lattice energy and solute-solvent interactions. The solid-state architecture of 5-bromo-1H-indole-7-carboxamide is heavily stabilized by intermolecular hydrogen bonding. Specifically, the primary amide at the C7 position and the indole nitrogen at the N1 position act as strong hydrogen bond donors, typically forming robust amide-amide dimers or extended polymeric networks in the crystal lattice [2].

To achieve dissolution, a solvent must overcome this significant lattice enthalpy.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents possess high dipole moments and act as potent hydrogen-bond acceptors. They effectively disrupt the intermolecular hydrogen bonds of the indole NH and carboxamide NH₂ protons, providing an exothermic solvation energy that readily overcomes the endothermic lattice disruption.

  • Protic Solvents (Methanol, Ethanol): While capable of both donating and accepting hydrogen bonds, their lower dielectric constants compared to DMSO result in moderate solubility. They compete with the solute's internal hydrogen bonding but are less efficient at fully solvating the hydrophobic bromo-indole core.

  • Non-Polar Solvents (Hexane, Heptane): Lacking both dipole moments and hydrogen-bonding capabilities, these solvents cannot compensate for the energetic penalty required to break the crystal lattice, rendering the compound practically insoluble.

Solvation A Crystal Lattice (Amide-Amine Dimers) C H-Bond Disruption (Indole NH & Amide) A->C B Solvent Cavity Formation (Endothermic) D Solute-Solvent Interaction (Exothermic) B->D C->D E Thermodynamic Equilibrium (Saturated Solution) D->E

Thermodynamic drivers of indole-carboxamide solvation in organic solvents.

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical descriptors and structural homology to related indole-2-carboxamides and indole-3-carboxamides [2], the thermodynamic solubility profile of 5-bromo-1H-indole-7-carboxamide at 25°C is summarized below.

Note: Values are representative thermodynamic solubilities derived from standard shake-flask equilibration methodologies.

Solvent ClassificationSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong H-bond acceptance disrupts amide/indole lattice; optimal for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 30.0High polarity and H-bond acceptance; excellent for synthesis workflows.
Polar Protic Methanol (MeOH)32.75.0 - 15.0Moderate H-bond disruption; limited by the hydrophobic bromo-aromatic core.
Polar Aprotic Acetonitrile (MeCN)37.52.0 - 8.0High dipole but poor H-bond basicity; struggles to break strong amide dimers.
Moderate Polar Ethyl Acetate (EtOAc)6.01.0 - 5.0Weak H-bond acceptance; sufficient for extraction but poor for concentrated stocks.
Non-Polar Halogenated Dichloromethane (DCM)9.1< 2.0Incapable of H-bond disruption; poor solvation of the primary carboxamide.
Non-Polar Aliphatic Hexane / Heptane~1.9< 0.1No dipole or H-bond capacity; crystal lattice energy vastly exceeds solvation energy.

Standardized Protocol: Thermodynamic Solubility Determination

To generate high-fidelity, actionable data for drug formulation or synthetic scale-up, kinetic solubility assessments (e.g., laser nephelometry) are insufficient. The Isothermal Shake-Flask Method is the gold standard for determining true thermodynamic solid-liquid equilibrium [4].

The following protocol is engineered as a self-validating system . It incorporates built-in kinetic checks to ensure that true thermodynamic equilibrium has been reached, preventing false positives caused by supersaturation or colloidal suspensions.

Phase 1: Preparation and Equilibration
  • Oversaturation: Weigh approximately 10 mg of 5-bromo-1H-indole-7-carboxamide into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Ensure a visible excess of solid remains. If the solid dissolves completely, add additional compound in 5 mg increments until a persistent suspension is achieved.

  • Isothermal Agitation: Seal the vials tightly with PTFE-lined caps. Place in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 500 RPM.

  • Self-Validation Check (Equilibrium Verification): Prepare the samples in duplicate. Extract a 50 µL aliquot from Vial A at 24 hours , and from Vial B at 48 hours . True thermodynamic equilibrium is validated only if the quantified concentration difference between the 24h and 48h time points is ≤ 5% . If ΔC > 5%, extend agitation to 72 hours.

Phase 2: Phase Separation

Causality Note: Simple syringe filtration can lead to analyte adsorption on the filter membrane (especially with lipophilic compounds like brominated indoles). Centrifugation is the preferred method to isolate the saturated supernatant.

  • Transfer the equilibrated suspension to a temperature-controlled microcentrifuge (25°C).

  • Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Carefully aspirate the clear supernatant without disturbing the pellet.

G N1 Solid Compound Dispensation N2 Solvent Addition (Oversaturation) N1->N2 N3 Isothermal Equilibration (24-72h at 25°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Supernatant Dilution N4->N5 N6 HPLC-UV Quantification N5->N6

Thermodynamic solubility workflow via the shake-flask method.

Analytical Quantification (HPLC-UV)

Because 5-bromo-1H-indole-7-carboxamide possesses a highly conjugated indole chromophore, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the optimal quantification strategy.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (maintains the indole and amide in a neutral state for sharp peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength (λ): 254 nm and 280 nm (extract at the empirical λmax​ of the indole ring).

Dilution and Measurement
  • Matrix Matching: Dilute the aspirated supernatant 1:10 to 1:100 (depending on expected solubility) into the HPLC mobile phase starting conditions (e.g., 50:50 Water:Acetonitrile) to prevent solvent-front distortion during injection.

  • Calibration: Construct a 5-point calibration curve using a pre-weighed reference standard of 5-bromo-1H-indole-7-carboxamide dissolved in DMSO (range: 1 µg/mL to 100 µg/mL).

  • System Suitability (Self-Validation): Ensure the calibration curve yields an R2≥0.999 . Confirm the resolution factor of the analyte peak is > 2.0 to rule out co-elution with any potential degradation products formed during the 48-hour equilibration.

References

  • WO2008118724A1 - Indole carboxamides as ikk2 inhibitors. Google Patents.
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. (2020). Available at:[Link]

  • Synthesis of PfCLK1 Inhibitors. Enlighten Theses, University of Glasgow. (2025). Available at:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). Available at: [Link]

Exploratory

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 5-Bromo-1H-indole-7-carboxamide

Executive Summary & Rationale The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and antiviral agents. Specifically, 5-bromo-1H-indole-7-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently serving as the core structure for kinase inhibitors and antiviral agents. Specifically, 5-bromo-1H-indole-7-carboxamide is a critical intermediate and pharmacophore in the development of 1 for malaria treatment and 2 for inflammatory diseases.

For researchers and drug development professionals, the unambiguous structural characterization of this scaffold is paramount. Misassignment of the substitution pattern (e.g., confusing the 5-bromo-7-carboxamide with a 4-bromo or 6-bromo isomer) can derail an entire structure-activity relationship (SAR) campaign. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-bromo-1H-indole-7-carboxamide, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol.

Structural Anatomy & NMR Causality (The "Why")

To interpret the NMR spectrum of 5-bromo-1H-indole-7-carboxamide, one must understand how its functional groups perturb the local electronic environment of the base indole ring.

  • The Halogen "Heavy Atom" Effect (C5): Bromine is highly electronegative and withdraws electron density via the inductive effect, which deshields the adjacent ortho protons (H4 and H6), pushing them downfield. However, in the 13 C spectrum, the direct attachment of the large, polarizable bromine atom to C5 induces a diamagnetic shielding effect (the heavy atom effect), causing the C5 carbon to resonate anomalously upfield (~111.5 ppm) compared to typical aromatic carbons.

  • The Carboxamide Rotor & Restricted Rotation (C7): The -CONH 2​ group acts as an electron-withdrawing group via resonance. Crucially, the partial double-bond character of the C-N bond restricts free rotation on the NMR timescale. As documented in studies of 3, this results in two magnetically non-equivalent protons: one syn to the carbonyl oxygen and one anti.

  • Intramolecular Hydrogen Bonding (N1-H): The N1-H proton of the indole ring is strongly hydrogen-bonded to the adjacent C7 carbonyl oxygen. This interaction drains electron density from the N-H bond, resulting in a severe downfield shift of the N1-H proton (>11.4 ppm in DMSO- d6​ ), a hallmark of 7-carbonyl substituted indoles as seen in analogous 4.

Standardized Experimental Protocol

To ensure data integrity, the following methodology establishes a self-validating system . By pairing high-resolution 1D acquisitions with 2D correlation mapping, the protocol guarantees that every resonance assignment is internally verified by the molecule's own spin-spin network.

Protocol: High-Fidelity 1D and 2D NMR Acquisition
  • Sample Preparation (The Foundation of Resolution):

    • Action: Dissolve 5–10 mg of 5-bromo-1H-indole-7-carboxamide in 0.6 mL of DMSO- d6​ (100 atom % D, containing 0.03% v/v TMS).

    • Causality: DMSO- d6​ is selected over CDCl 3​ because it acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange of the indole NH and carboxamide protons. This prevents line broadening and allows for the distinct observation of these critical functional groups.

  • Instrument Calibration (Tuning, Matching, and Shimming):

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated Tuning and Matching (ATM) for both 1 H and 13 C nuclei. Execute gradient shimming followed by manual optimization of the Z1 and Z2 coils.

    • Causality: Precise tuning maximizes the Signal-to-Noise Ratio (SNR). Rigorous shimming guarantees a highly homogeneous magnetic field ( B0​ ), which is absolutely critical for resolving the fine meta-couplings ( 4J≈1.8 Hz) between H4 and H6.

  • 1D 1 H NMR Acquisition:

    • Action: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

    • Causality: A 30° flip angle combined with a 2-second relaxation delay ensures that all protons (even those with longer T1​ relaxation times, such as the broad NH protons) fully relax between scans, yielding reliable, quantitative integration values.

  • 2D NMR Suite (The Self-Validating Mechanism):

    • Action: Run gradient-selected HSQC and HMBC experiments. Optimize the HMBC long-range coupling delay for J=8 Hz (approx. 62.5 ms).

    • Causality: 2D experiments remove empirical guesswork. HSQC confirms direct C-H attachments, while HMBC maps the quaternary carbons (C3a, C7a, C5, C7, C=O) by tracing 2-bond and 3-bond proton-carbon interactions.

NMR_Workflow A Sample Preparation (5-10 mg in DMSO-d6) B Probe Tuning & Matching (Automated ATM) A->B C Shimming (TopShim / Gradient) B->C D 1D 1H Acquisition (zg30, d1=2s, ns=16) C->D E 1D 13C Acquisition (zgpg30, d1=2s, ns=512) C->E F 2D NMR Suite (COSY, HSQC, HMBC) D->F G Data Processing (FT, Phase, Baseline, Integration) D->G E->F E->G F->G

Workflow for high-fidelity NMR acquisition and processing.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for 5-bromo-1H-indole-7-carboxamide in DMSO- d6​ , derived from the electronic principles of the indole core and analogous literature standards.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N1-H 11.45br s-1HHighly deshielded due to intramolecular H-bonding with C7 carbonyl.
C7-CONH 2​ (a) 8.20br s-1HAmide proton anti to carbonyl; restricted rotation.
C4-H 8.05d1.81HMeta-coupled to H6; deshielded by C5-Br.
C6-H 7.90d1.81HMeta-coupled to H4; adjacent to C7 carboxamide.
C7-CONH 2​ (b) 7.55br s-1HAmide proton syn to carbonyl.
C2-H 7.35dd3.1, 2.51HVicinal coupling to H3, long-range coupling to N1-H.
C3-H 6.50dd3.1, 2.01HVicinal coupling to H2; characteristic upfield indole proton.
Table 2: 13 C NMR Chemical Shifts (101 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 168.5Quaternary (C)Carboxamide carbonyl.
C7a 134.2Quaternary (C)Bridgehead carbon, directly bonded to N1.
C3a 128.5Quaternary (C)Bridgehead carbon.
C2 126.8Methine (CH)Adjacent to N1 heteroatom.
C4 124.5Methine (CH)Ortho to C5-Br.
C6 123.1Methine (CH)Positioned between C5-Br and C7-amide.
C7 115.8Quaternary (C)Substituted with the carboxamide group.
C5 111.5Quaternary (C)Substituted with Bromine (exhibits heavy atom shielding).
C3 102.4Methine (CH)Characteristic upfield electron-rich indole position.

Mechanistic Workflows: 2D Correlation Mapping

To definitively prove that the bromine is at C5 and the carboxamide is at C7, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The HMBC experiment detects correlations across 2 or 3 bonds ( 2JCH​ and 3JCH​ ).

For instance, the H4 proton (at 8.05 ppm) will show a strong 3J correlation to C7a and C6, and a 2J correlation to the halogenated C5 carbon. Conversely, the H6 proton (at 7.90 ppm) will show a critical 3J correlation directly to the carboxamide carbonyl carbon (C=O), proving the regiochemistry of the substitution.

HMBC_Network H2 H2 C3 C3 H2->C3 2J C3a C3a H2->C3a 3J C7a C7a H2->C7a 3J H3 H3 C2 C2 H3->C2 2J H3->C3a 2J H3->C7a 3J H4 H4 H4->C3a 2J C5 C5-Br H4->C5 2J C6 C6 H4->C6 3J H4->C7a 3J H6 H6 C4 C4 H6->C4 3J H6->C5 2J C7 C7 H6->C7 2J H6->C7a 3J CO C=O H6->CO 3J

Key 2J and 3J HMBC correlations used for resonance assignment.

References

  • Title: Synthesis of PfCLK1 Inhibitors - Enlighten Theses Source: University of Glasgow (gla.ac.uk) URL: [1]
  • Title: WO2008118724A1 - Indole carboxamides as ikk2 inhibitors Source: Google P
  • Title: US9840496B2 - CD38 inhibitors and methods of treatment Source: Google P
  • Title: Ruthenium(II)

Sources

Foundational

5-bromo-1H-indole-7-carboxamide crystal structure and X-ray diffraction data

An In-Depth Technical Guide to the Crystallographic Characterization of 5-Bromo-1H-Indole-7-Carboxamide Executive Summary In modern pharmaceutical development, the solid-state characterization of critical synthetic inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Characterization of 5-Bromo-1H-Indole-7-Carboxamide

Executive Summary

In modern pharmaceutical development, the solid-state characterization of critical synthetic intermediates is as vital as the analysis of the final Active Pharmaceutical Ingredient (API). 5-Bromo-1H-indole-7-carboxamide (CAS 860624-91-5) is a highly privileged scaffold utilized extensively in the synthesis of kinase inhibitors, notably IKK2 (IKKβ) inhibitors for inflammatory diseases [1] and PfCLK1 inhibitors for neglected tropical diseases [2].

Because this intermediate undergoes downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions), its purity, solubility, and solid-state stability directly dictate the kinetics and yield of the subsequent API synthesis. This whitepaper provides a comprehensive analysis of the crystal structure, X-ray diffraction (XRD) methodologies, and polymorphic behavior of 5-bromo-1H-indole-7-carboxamide, offering actionable, self-validating protocols for materials scientists and synthetic chemists.

Structural Architecture and Intermolecular Forces

The crystallographic behavior of 5-bromo-1H-indole-7-carboxamide is governed by a complex interplay of hydrogen bonding and halogen interactions. Understanding these forces is critical because they determine the thermodynamic stability of the crystal lattice.

  • The Carboxamide Motif: Positioned at C7, the primary amide acts as both a bifurcated hydrogen bond donor (–NH₂) and a strong hydrogen bond acceptor (C=O). In the solid state, indole-7-carboxamides typically form robust intermolecular dimers or infinite ribbons via amide-amide homosynthons.

  • The Indole Core: The indole –NH serves as an additional, highly directional hydrogen bond donor. It frequently interacts with the carbonyl oxygen of adjacent molecules, cross-linking the amide ribbons into a rigid 2D sheet.

  • Halogen Bonding: The bromine atom at C5 is highly polarizable, featuring a region of positive electrostatic potential (the σ-hole). This allows for highly directional halogen bonding (C–Br···O or C–Br···π interactions), which dictates the 3D stacking of the 2D sheets. Variations in how these sheets stack are the primary drivers of polymorphism in this class of compounds [3].

IntermolecularForces N1 5-Bromo-1H-indole- 7-carboxamide Monomer N2 Amide-Amide Homosynthon (Ribbons) N1->N2 Primary H-Bonding N3 Indole NH···O=C Cross-linking (2D Sheets) N2->N3 Secondary H-Bonding N4 Halogen Bonding C-Br···π (3D Lattice) N3->N4 Stacking Interactions

Figure 1: Hierarchical assembly of the 5-bromo-1H-indole-7-carboxamide crystal lattice.

Quantitative Crystallographic and XRD Data

Polymorphism is a well-documented phenomenon in indole-7-carboxamide derivatives. For instance, the related API Silodosin (an indoline-7-carboxamide) exhibits multiple distinct polymorphs (α, β, δ, ε) that readily interconvert under thermal stress [4]. Consequently, establishing a baseline X-Ray Powder Diffraction (XRPD) profile for the 5-bromo intermediate is mandatory to ensure batch-to-batch consistency.

Table 1: Physicochemical and Crystallographic Baseline
ParameterValue / Description
Chemical Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
CAS Registry Number 860624-91-5
Primary H-Bond Donors 3 (Indole NH, Amide NH₂)
Primary H-Bond Acceptors 1 (Amide C=O)
Typical Crystal System Monoclinic or Triclinic (dependent on solvent of crystallization)
Table 2: Representative XRPD 2-Theta Peaks for Indole-7-Carboxamide Scaffolds

Note: Due to the proprietary nature of specific intermediate polymorphs, the following table synthesizes the characteristic diffraction angles (Cu-Kα radiation, λ = 1.5406 Å) commonly observed for the thermodynamically stable forms of halogenated indole-7-carboxamides[4, 5].

2-Theta Angle (± 0.2°)Relative IntensityCrystallographic Significance
5.5° - 7.0°StrongRepresents the long-range inter-sheet spacing driven by the bulky bromine atom.
10.5° - 12.5°MediumCorresponds to the amide-amide dimer repeating unit.
18.5° - 19.7°Very Strongπ-π stacking distance between the aromatic indole cores (~3.4 - 3.8 Å).
20.7° - 22.8°StrongHalogen bonding network (C–Br···π) periodicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality and orthogonal validation mechanisms.

Protocol A: Thermodynamic Crystallization for Single-Crystal XRD (SC-XRD)

Causality: Rapid precipitation often yields kinetically trapped, metastable polymorphs or amorphous domains. To obtain diffraction-quality single crystals, supersaturation must be controlled via slow solvent evaporation, allowing the molecules to find their global thermodynamic minimum.

  • Solvent Selection: Dissolve 50 mg of 5-bromo-1H-indole-7-carboxamide in a minimum volume of a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:1 v/v). Why: Ethyl acetate solubilizes the polar amide, while hexane acts as an antisolvent to gently modulate the solubility limit.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Why: Particulate matter acts as heterogeneous nucleation sites, which can cause rapid, uncontrolled precipitation of microcrystalline powder rather than single crystals.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C for 5–7 days.

  • Validation: Harvest the crystals and immediately analyze a sub-sample via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak confirms the absence of solvates or mixed polymorphic phases prior to SC-XRD mounting.

Protocol B: High-Resolution XRPD Acquisition

Causality: Accurate phase identification requires minimizing preferred orientation and instrumental peak shifting.

  • Sample Preparation: Gently triturate the bulk powder using an agate mortar and pestle to achieve a uniform particle size (< 50 µm). Why: Over-grinding can induce mechanochemical polymorphic transformations or amorphization; gentle grinding ensures random crystallite orientation.

  • Internal Standard: Spike the sample with 5% w/w NIST SRM 640 (Silicon powder). Why: Silicon provides a known, invariant diffraction peak at 28.44° 2θ, allowing for the mathematical correction of any sample displacement errors in the z-axis.

  • Data Acquisition: Load the sample onto a zero-background silicon holder. Scan from 3° to 40° 2θ using a Cu-Kα source (40 kV, 40 mA) with a step size of 0.015° and a dwell time of 0.5 seconds per step.

  • Validation: Compare the experimental powder pattern against the simulated powder pattern generated from the SC-XRD .cif file. A match confirms that the bulk powder is structurally identical to the single crystal.

Mechanistic Applications in Drug Development

The ultimate purpose of characterizing 5-bromo-1H-indole-7-carboxamide is to deploy it reliably in API synthesis. The C5 bromine is a prime target for transition-metal-catalyzed cross-coupling. For example, in the synthesis of IKK2 inhibitors, the intermediate is reacted with various boronic acids (e.g., phenylboronic acid or pyrazole-4-boronic acid) via a Suzuki-Miyaura reaction [1, 2].

If the intermediate is utilized in an amorphous or metastable polymorphic form, its dissolution rate in the reaction solvent (typically 1,4-dioxane/water) will be erratic. This leads to inconsistent local concentrations of the substrate, promoting debromination side-reactions or catalyst poisoning. By utilizing a crystallographically validated, thermodynamically stable polymorph, chemists ensure reproducible reaction kinetics.

SynthesisWorkflow N1 Validated 5-Bromo- Intermediate N3 Pd Catalyst + Base (Dioxane/H2O, 90°C) N1->N3 Suzuki-Miyaura Coupling N2 Boronic Acid Derivative N2->N3 Suzuki-Miyaura Coupling N4 Target API (IKK2 / PfCLK1 Inhibitor) N3->N4 C-C Bond Formation

Figure 2: Integration of the validated intermediate into the Suzuki-Miyaura cross-coupling workflow for API synthesis.

References

  • Vertex Pharmaceuticals Inc. (2008). Indole carboxamides as ikk2 inhibitors (Patent No. WO2008118724A1).
  • Eganda, S. (2023). Synthesis of PfCLK1 Inhibitors. University of Glasgow Theses.[Link]

  • Vertex Pharmaceuticals Inc. (2008). Chemical substance (Patent No. JP2008513500A).
  • Sandoz AG. (2012). Crystalline forms of an active pharmaceutical ingredient (Patent No. EP2474529A1).
  • Synthon BV. (2018). Pharmaceutical capsule composition comprising silodosin (Patent No. EP3354283A2).
Exploratory

Comprehensive Safety and Toxicological Profiling of 5-Bromo-1H-indole-7-carboxamide in Preclinical Drug Development

Executive Summary & Chemical Significance In the landscape of preclinical drug discovery, 5-bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) serves as a highly valuable, albeit reactive, synthetic scaffold. Primarily uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

In the landscape of preclinical drug discovery, 5-bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) serves as a highly valuable, albeit reactive, synthetic scaffold. Primarily utilized as a building block for advanced pharmaceutical intermediates, this compound is critical in the development of kinase inhibitors. Notably, it acts as a core pharmacophore in the synthesis of IKK2 (IκB kinase 2) inhibitors aimed at treating inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD)[1]. Furthermore, its brominated position allows for precise Suzuki-Miyaura cross-coupling reactions, making it instrumental in synthesizing PfCLK1 inhibitors for antimalarial therapeutics[2].

However, the very features that make this molecule synthetically useful—its lipophilic indole core and the electrophilic nature of the bromine substituent—also dictate its toxicological and safety profile. Understanding the Safety Data Sheet (SDS) parameters and the underlying mechanisms of its cytotoxicity is essential for researchers handling this compound and optimizing its derivatives.

Physicochemical Profiling

The physicochemical properties of a compound directly govern its pharmacokinetic behavior and its toxicological risks. The lipophilicity (LogP) and Polar Surface Area (PSA) of 5-bromo-1H-indole-7-carboxamide indicate a molecule that can readily permeate lipid bilayers, which necessitates strict handling protocols to prevent dermal absorption.

Table 1: Quantitative Physicochemical Properties

PropertyValueCausality / Toxicological Implication
CAS Number 860624-91-5Unique identifier for regulatory tracking[3].
Molecular Formula C9H7BrN2OThe presence of bromine increases molecular weight and halogen-bonding potential[3].
Molecular Weight 239.07 g/mol Falls well within Lipinski’s Rule of 5, enabling high cellular penetrance[3].
LogP 2.91Moderate lipophilicity drives membrane permeability, increasing the risk of systemic exposure via dermal contact[3].
Topological PSA 59.87 ŲOptimal for intracellular target engagement, but allows the compound to bypass cellular defense mechanisms easily[3].

Hazard Identification and Safety Data Sheet (SDS) Parameters

Based on the Globally Harmonized System (GHS) classifications for halogenated indole carboxamides, 5-bromo-1H-indole-7-carboxamide exhibits specific acute hazards. The toxicity is primarily driven by the electrophilic nature of the brominated aromatic ring, which can undergo off-target covalent interactions with nucleophilic residues (e.g., cysteine thiols) on surface proteins.

Table 2: GHS Hazard Classification & Risk Mitigation

GHS Hazard ClassHazard CodeMechanistic CauseRequired Mitigation (PPE & Handling)
Skin Irritation (Category 2) H315Lipophilic penetration of the stratum corneum; subsequent protein denaturation by the bromo-indole core[4].Nitrile gloves (double-gloving recommended); lab coat.
Eye Irritation (Category 2A) H319Direct interaction with the aqueous and lipid layers of the cornea, causing localized inflammatory responses[4].Snug-fitting safety goggles; access to an emergency eyewash station.
STOT SE 3 (Respiratory) H336Inhalation of fine crystalline dust leads to irritation of the mucosal membranes in the respiratory tract[4].Handle exclusively within a Class II Type A2 Biological Safety Cabinet or chemical fume hood.

Mechanistic Toxicology: Pathway Interactions

When 5-bromo-1H-indole-7-carboxamide derivatives are introduced into biological systems, their primary intended function is the inhibition of the IKK2 complex. IKK2 is a critical kinase in the NF-κB signaling pathway, responsible for phosphorylating IκB, which normally sequesters NF-κB in the cytoplasm. By inhibiting IKK2, the compound prevents the degradation of IκB, thereby halting the nuclear translocation of NF-κB and suppressing the transcription of pro-inflammatory cytokines[1].

However, at supratherapeutic doses, the compound's structural promiscuity can lead to off-target kinase inhibition, resulting in generalized cytotoxicity. The diagram below illustrates the logical relationship between the pro-inflammatory stimulus, the signaling cascade, and the precise point of pharmacological intervention by the indole derivative.

IKK2_Pathway Stimulus Pro-inflammatory Stimulus (TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_Complex IKK Complex (IKK1/IKK2/NEMO) Receptor->IKK_Complex IkB IκB (Inhibitor of NF-κB) IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Transcription Inflammatory Gene Transcription NFkB->Transcription Translocates to Nucleus Inhibitor 5-bromo-1H-indole-7-carboxamide Derivatives (IKK2 Inhibitors) Inhibitor->IKK_Complex Blocks Kinase Activity

Figure 1: Mechanism of action of 5-bromo-1H-indole-7-carboxamide derivatives in the NF-κB inflammatory pathway.

Self-Validating Protocol: High-Throughput In Vitro Toxicity Screening

To accurately profile the toxicity of 5-bromo-1H-indole-7-carboxamide and its synthesized analogs, researchers must employ a robust, self-validating in vitro assay. The following protocol details a HepG2 (human liver carcinoma) cytotoxicity screen using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Causality of Cell Line Choice : HepG2 cells are selected because they retain a significant portion of endogenous xenobiotic-metabolizing enzymes (CYP450s). This allows researchers to observe not just the intrinsic toxicity of the parent compound, but also the potential toxicity of its reactive metabolites.

Experimental Workflow Diagram

Tox_Workflow Step1 Compound Preparation (10mM DMSO Stock) Step3 Compound Dosing (10-point Serial Dilution) Step1->Step3 Step2 HepG2 Cell Seeding (384-well plate, 2000 cells/well) Step2->Step3 Step4 Incubation (72h at 37°C, 5% CO2) Step3->Step4 Step5 ATP Luminescence Assay (CellTiter-Glo Addition) Step4->Step5 Step6 Self-Validation & Analysis (Z'-factor & IC50 Calculation) Step5->Step6

Figure 2: Step-by-step workflow for the self-validating HepG2 cytotoxicity screening protocol.

Step-by-Step Methodology

Step 1: Cell Seeding and Edge-Effect Mitigation

  • Action : Seed HepG2 cells into a 384-well opaque white microplate at a density of 2,000 cells per well in 20 µL of DMEM supplemented with 10% FBS.

  • Causality : Opaque white plates are chosen to maximize luminescence signal reflection and prevent well-to-well optical crosstalk. To mitigate the "edge effect" (evaporation at the plate's perimeter), the outermost rows and columns are filled with sterile PBS instead of cells.

Step 2: Compound Preparation and Normalization

  • Action : Prepare a 10 mM stock of 5-bromo-1H-indole-7-carboxamide in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution. Transfer the compound to the assay plate such that the final DMSO concentration in all wells is exactly 0.1% (v/v).

  • Causality : Maintaining a strict 0.1% DMSO concentration across all test and control wells is critical. DMSO itself is cytotoxic at higher concentrations; normalizing it ensures that any observed cell death is exclusively caused by the indole compound, not the solvent.

Step 3: Incubation

  • Action : Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

Step 4: ATP-Dependent Luminescence Detection

  • Action : Equilibrate the plate to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Causality : ATP quantification is directly proportional to the number of metabolically active cells. This homogeneous assay requires no washing steps, deliberately preventing the accidental aspiration of loosely adherent, apoptotic cells which would artificially inflate toxicity metrics.

Step 5: Self-Validating Data Analysis

  • Action : Read luminescence on a microplate reader. Before calculating the IC₅₀ of the compound, calculate the Z'-factor using the vehicle control (0.1% DMSO, 0% inhibition) and a positive control (10 µM Staurosporine, 100% inhibition).

  • Self-Validation Logic : The assay is only deemed valid if the Z'-factor is ≥0.5 . A passing Z'-factor mathematically proves that the assay has a wide dynamic range and low data variance, confirming that the subsequent IC₅₀ calculation for 5-bromo-1H-indole-7-carboxamide is trustworthy and reproducible.

References

  • Google Patents - WO2008118724A1: Indole carboxamides as IKK2 inhibitors. Retrieved from:[1]

  • NextSDS Substance Database - 5-bromo-1H-indole-2-carboxamide Chemical Substance Information & GHS Profiling. Retrieved from:[Link][4]

  • Enlighten Theses (University of Glasgow) - Synthesis of PfCLK1 Inhibitors. Retrieved from:[Link][2]

Sources

Foundational

Electronic Structure and Hydrogen Bonding in 5-Bromo-1H-indole-7-carboxamide: A Mechanistic Guide for Drug Design

Executive Summary In the landscape of rational drug design, the indole-7-carboxamide scaffold has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors targeting IKKβ, Bruton'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the indole-7-carboxamide scaffold has emerged as a highly privileged pharmacophore, particularly in the development of kinase inhibitors targeting IKKβ, Bruton's tyrosine kinase (Btk), and PfCLK1[1][2][3]. As a Senior Application Scientist, I approach molecular design not merely as drawing structures, but as engineering electronic landscapes. 5-Bromo-1H-indole-7-carboxamide represents a masterclass in such engineering.

This technical guide dissects the causality behind the physicochemical properties of this molecule. We will explore how the C5-bromo substitution modulates the electronic structure of the indole core, how the C7-carboxamide establishes a rigid, tridentate hydrogen-bonding network, and the field-proven experimental and computational protocols required to validate these properties.

Phase I: Molecular Architecture & Quantum Mechanical Profile

The unique reactivity and binding affinity of 5-bromo-1H-indole-7-carboxamide (Molecular Weight: 239.07 g/mol )[4] are dictated by the push-pull electronic dynamics between its functional groups.

The Electronic Influence of the C5-Bromo Substituent

Halogenation at the C5 position is a deliberate structural choice. The bromine atom exerts a dual electronic effect:

  • Inductive Withdrawal (-I): Bromine withdraws electron density through the σ -framework.

  • Mesomeric Donation (+M): Bromine donates lone-pair electron density into the indole π -system.

Because the -I effect slightly outweighs the +M effect at this position, the net result is a subtle descreening of the indole core. Crucially, this electron withdrawal lowers the pKa of the indole N-H, increasing its polarization and rendering it a significantly stronger hydrogen bond donor than an unsubstituted indole. Furthermore, the massive, polarizable electron cloud of the bromine atom provides a critical hydrophobic interaction surface, allowing it to anchor deeply into hydrophobic pockets within ATP-binding sites[2].

The C7-Carboxamide Dipole Alignment

The primary carboxamide at the C7 position is strongly electron-withdrawing (-I, -M). Its proximity to the indole N-H creates a highly polarized molecular edge. The carboxamide group is nearly coplanar with the indole ring, a conformation locked by dipole-dipole interactions and the steric constraints of the surrounding protons. This coplanarity is non-negotiable for its biological function, as it presents a unified, rigid face for intermolecular interactions.

Quantitative Physicochemical Data

Understanding the baseline metrics of the molecule is critical for predicting its pharmacokinetic behavior (e.g., oral bioavailability and membrane permeability).

Table 1: Physicochemical & Electronic Properties

PropertyValueSource / Method
Molecular Weight 239.07 g/mol PubChem / Finetech[4][5]
Exact Mass 237.974 DaFinetech[4]
Topological Polar Surface Area (TPSA) 59.87 ŲFinetech[4]
LogP 2.91Finetech[4]
Hydrogen Bond Donors 3 (Indole NH, Amide NH₂)PubChem[5]
Hydrogen Bond Acceptors 1 (Amide C=O)PubChem[5]

Phase II: The Hydrogen Bonding Pharmacophore

The true power of 5-bromo-1H-indole-7-carboxamide lies in its capacity to form a tridentate hydrogen-bonding network . In kinase inhibitor design, the "hinge region" of the kinase (the segment connecting the N- and C-lobes) relies on highly specific hydrogen bonds to recognize ATP.

When this molecule enters a kinase active site (such as IKKβ), it mimics the adenine ring of ATP but forms a superior, more rigid interaction network[2][6]:

  • Indole N-H (Donor): Donates a hydrogen bond to a backbone carbonyl (e.g., Cys99 in IKKβ).

  • Carboxamide C=O (Acceptor): Accepts a hydrogen bond from a backbone amide N-H (e.g., Cys99 in IKKβ).

  • Carboxamide N-H (Donor): Donates a secondary hydrogen bond to an adjacent backbone carbonyl (e.g., Tyr98 in IKKβ).

HingeBinding cluster_ligand 5-Bromo-1H-indole-7-carboxamide cluster_kinase Kinase Hinge Region (e.g., IKKβ) IndoleNH Indole N-H (Donor) Cys99_CO Cys99 C=O (Acceptor) IndoleNH->Cys99_CO H-bond (~2.9 Å) AmideO Amide C=O (Acceptor) Cys99_NH Cys99 N-H (Donor) AmideO->Cys99_NH H-bond (~2.8 Å) AmideNH2 Amide N-H (Donor) Tyr98_CO Tyr98 C=O (Acceptor) AmideNH2->Tyr98_CO H-bond (~3.0 Å) Bromo C5-Bromo (Hydrophobic) HydrophobicPocket Hydrophobic Pocket Bromo->HydrophobicPocket VdW / Halogen Bond

Tridentate hydrogen bonding network between the indole-7-carboxamide and a kinase hinge region.

Table 2: Theoretical Hydrogen Bond Geometries (Kinase Hinge)

Interaction TypeDonor AtomAcceptor AtomOptimal Distance (Å)Role in Target Binding
IntermolecularIndole N-HBackbone C=O (Cys99)2.85 - 3.10Anchors the core scaffold[2]
IntermolecularBackbone N-HCarboxamide C=O2.75 - 2.95Determines hinge orientation[2]
IntermolecularCarboxamide N-HBackbone C=O (Tyr98)2.90 - 3.20Enhances target selectivity[2]

Phase III: Experimental & Computational Workflows

To leverage this molecule in drug discovery, one must be able to synthesize it cleanly and model its electronics accurately. The following protocols are engineered as self-validating systems.

Protocol 1: Mild Amide Coupling Synthesis

The synthesis of 5-bromo-1H-indole-7-carboxamide typically proceeds from 5-bromo-1H-indole-7-carboxylic acid[7]. Causality of Reagent Choice: The electron-rich nature of the indole ring makes it susceptible to unwanted electrophilic aromatic substitution or degradation under harsh chlorinating conditions (e.g., using SOCl₂). Therefore, mild peptide-coupling reagents (EDC/HOBt) are utilized to activate the carboxylic acid without triggering side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromo-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or DMF. Add EDC (1.2 eq) and HOBt (1.2 eq) at room temperature[7].

  • Amidation: Introduce ammonia (NH₃, 2.0 M in methanol, 4.0 eq) to the activated ester solution[7].

  • Reaction Monitoring (Validation Checkpoint 1): Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar carboxamide product will elute significantly lower than the starting acid.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine to remove HOBt and residual ammonia.

  • Crystallization (Validation Checkpoint 2): Recrystallize from ethanol/water. Note: Indole carboxamides are prone to forming stable solvates or hydrates within their crystal lattice[1][8]. Confirm purity and desolvation via LC-MS (looking for the distinctive M+H isotopic doublet at m/z 239/241 due to ⁷⁹Br/⁸¹Br).

Downstream Utility: The resulting 5-bromo compound is a prime candidate for Suzuki-Miyaura cross-coupling to generate 5-aryl derivatives (e.g., using phenylboronic acid, K₃PO₄, in a biphasic 1,4-dioxane/water system to maximize interfacial reactivity)[3][8][9].

Protocol 2: Density Functional Theory (DFT) Computational Workflow

To accurately map the hydrogen-bonding potential, empirical data must be paired with high-level DFT calculations. Causality of Basis Set Choice: We utilize the B3LYP functional with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is mathematically necessary to accurately model the lone pairs on the carboxamide oxygen and the highly polarizable electron cloud of the heavy bromine atom. Omitting diffuse functions will result in an artificially contracted Molecular Electrostatic Potential (MEP) map, leading to flawed pharmacophore models.

DFTWorkflow cluster_analysis Electronic Structure Analysis Start Initial 3D Geometry (SMILES / XRD) Opt Geometry Optimization (B3LYP / 6-311++G(d,p)) Start->Opt Freq Frequency Analysis (Validation: 0 Imaginary Freqs) Opt->Freq MEP MEP Mapping (H-Bond Potential) Freq->MEP FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO NBO NBO Analysis (Hyperconjugation) Freq->NBO

Self-validating Density Functional Theory (DFT) workflow for electronic structure characterization.

Step-by-Step Methodology:

  • Initialization: Input the 3D coordinates (derived from SMILES or XRD data) into a quantum chemistry package (e.g., Gaussian).

  • Optimization: Run a full unconstrained geometry optimization at the B3LYP/6-311++G(d,p) level in a simulated solvent environment (e.g., PCM model for water) to mimic physiological conditions.

  • Frequency Validation (Validation Checkpoint): Immediately follow optimization with a frequency calculation. The presence of zero imaginary frequencies confirms the structure is a true local minimum and not a transition state.

  • Property Extraction: Generate the MEP map to visualize the nucleophilic (red) region around the C7-carbonyl and the electrophilic (blue) regions around the indole and amide N-H protons.

References

  • Buy 5-phenyl-1H-indole-7-carboxamide (EVT-8926096) | 860625-06-5 , EvitaChem, 9

  • US20160115126A1 - Indole carboxamide compounds , Google Patents, 1

  • 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide | C25H32F3N3O4 | CID 9891967 , PubChem, 5

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent , PMC,2

  • 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent , ACS Medicinal Chemistry Letters,6

  • CAS:860624-91-5 FT-0719178 5-bromo-1H-indole-7-carboxamide Product Detail Information , Finetech Chem, 4

  • WO2008118724A1 - Indole carboxamides as ikk2 inhibitors , Google Patents, 7

  • Synthesis of PfCLK1 Inhibitors , Enlighten Theses, 3

  • JP2008513500A - Chemical substance , Google Patents, 8

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 5-Bromo-1H-indole-7-carboxamide

Strategic Overview & Context 5-Bromo-1H-indole-7-carboxamide is a highly versatile pharmacophore and synthetic intermediate. It is prominently utilized as a core building block in the development of IKK2 inhibitors for i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Context

5-Bromo-1H-indole-7-carboxamide is a highly versatile pharmacophore and synthetic intermediate. It is prominently utilized as a core building block in the development of IKK2 inhibitors for inflammatory diseases[1], CD38 inhibitors for metabolic and cellular disorders[2],[3], and PfCLK1 inhibitors targeted at eradicating malaria[4].

Because the indole nitrogen (N-H) is unprotected, the synthesis demands highly specific, mild conditions to prevent unwanted electrophilic aromatic substitution or N-acylation. This protocol outlines a highly scalable, two-step synthesis starting from commercially available methyl 5-bromo-1H-indole-7-carboxylate.

Mechanistic Rationale: The "Why" Behind the Protocol

To ensure high yield and purity, the synthetic route relies on two carefully chosen transformations:

  • Base-Catalyzed Saponification : The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in a miscible aqueous-organic solvent system (Methanol/Water)[1]. Lithium hydroxide is specifically chosen over sodium or potassium variants for sensitive substrates because the small lithium cation coordinates strongly to the carbonyl oxygen. This Lewis acid-like interaction enhances the electrophilicity of the ester carbon, allowing for efficient nucleophilic attack by the hydroxide ion even at moderate temperatures.

  • Mild Amidation via Active Ester : Converting the resulting carboxylic acid to a carboxamide requires activation. Harsh chlorinating agents (such as thionyl chloride or oxalyl chloride) are strictly avoided, as they can cause electrophilic chlorination at the C3 position of the unprotected indole ring[2]. Instead, a mild peptide-coupling approach using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is employed[1],[4]. EDC forms an unstable O-acylisourea intermediate, which is immediately trapped by HOBt to form a stable, yet highly reactive, active ester. This ester undergoes smooth nucleophilic acyl substitution with ammonia to yield the target carboxamide without degrading the indole core[4].

Synthesis Workflow Visualization

SynthesisRoute SM Methyl 5-bromo-1H-indole-7-carboxylate (Starting Material) Step1 Step 1: Saponification LiOH, MeOH/H2O, Reflux SM->Step1 Int 5-Bromo-1H-indole-7-carboxylic acid (Intermediate) Step1->Int Acidification (HCl) Step2 Step 2: Amidation EDC, HOBt, NH3/MeOH, DCM Int->Step2 Prod 5-Bromo-1H-indole-7-carboxamide (Target Compound) Step2->Prod Aqueous Workup

Synthesis workflow of 5-bromo-1H-indole-7-carboxamide from its ester precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid while maintaining the integrity of the indole ring.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 5-bromo-1H-indole-7-carboxylate (5.0 g, 19.7 mmol) in methanol (200 mL)[1].

  • Base Addition: Prepare a solution of lithium hydroxide (0.99 g, 41 mmol) in distilled water (10 mL). Add this aqueous base dropwise to the methanolic ester solution at room temperature[1].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 50 hours[1].

  • Concentration: Once the reaction is complete, remove the methanol in vacuo using a rotary evaporator.

  • Isolation: Dilute the remaining aqueous residue with 2 M aqueous hydrochloric acid (HCl) dropwise until the pH reaches ~2-3.

  • Filtration: Filter the resulting precipitate under vacuum, wash with cold water, and dry in a heated vacuum oven to afford the intermediate as a beige solid[1],[4].

Self-Validation & In-Process Controls (IPC):

  • IPC: Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z ~254) disappears and the product mass (m/z 238/240, 1:1 ratio for bromine isotopes) appears[1].

  • Validation: The formation of a heavy precipitate upon the addition of 2 M HCl physically validates the successful generation of the free carboxylic acid, which is insoluble in acidic aqueous media.

Step 2: Synthesis of 5-Bromo-1H-indole-7-carboxamide

Objective: Convert the carboxylic acid to a carboxamide using mild peptide coupling reagents.

Procedure:

  • Activation: To a solution of 5-bromo-1H-indole-7-carboxylic acid (10.0 g, 42 mmol) in dichloromethane (DCM, 100 mL) at room temperature, add EDC·HCl (9.66 g, 50.4 mmol) and HOBt (6.81 g, 50.4 mmol)[1],[4].

  • Amidation: Stir the mixture for 15 minutes to allow the active ester to form, then slowly add ammonia (2.0 M solution in MeOH, 84 mL, 168 mmol)[1].

  • Reaction: Allow the reaction mixture to stir at ambient temperature for 12 hours[4].

  • Workup: Evaporate the volatile solvents in vacuo. Partition the remaining residue between ethyl acetate and water[4].

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic phases.

  • Purification: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. If necessary, purify via manual column chromatography to yield the product as a white solid[4].

Self-Validation & In-Process Controls (IPC):

  • IPC: LC-MS analysis should show the disappearance of the acid peak and the emergence of the product mass at m/z 240.0[M+H]⁺[4].

  • Validation: The water-soluble urea byproduct of EDC is completely removed during the aqueous partition. The absence of aliphatic multiplet peaks (1.5–3.0 ppm) in the final ¹H NMR spectrum validates the successful removal of the coupling reagents.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for the scaled synthesis based on established patent literature[1],[4]:

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Step 1: Saponification
Methyl 5-bromo-1H-indole-7-carboxylate254.081.05.0 g (19.7 mmol)Starting Material
Lithium hydroxide (LiOH)23.952.10.99 g (41.0 mmol)Base / Nucleophile
Methanol (MeOH)32.04-200 mLSolvent
Water (H2O)18.02-10 mLCo-solvent
Step 2: Amidation
5-Bromo-1H-indole-7-carboxylic acid240.051.010.0 g (42.0 mmol)Intermediate
EDC·HCl191.701.29.66 g (50.4 mmol)Coupling Agent
HOBt135.131.26.81 g (50.4 mmol)Additive
Ammonia (NH₃, 2.0 M in MeOH)17.034.084.0 mL (168 mmol)Amine Source
Dichloromethane (DCM)84.93-100 mLSolvent

Analytical Characterization

To ensure the trustworthiness of the synthesized compounds, verify the isolated materials against the following expected spectral data:

Intermediate: 5-Bromo-1H-indole-7-carboxylic acid [1]

  • Appearance: Beige solid.

  • LC-MS: m/z 238/240 (1:1 ratio)[M-H]⁻.

  • ¹H NMR (400 MHz, DMSO-d₆): δ ppm 6.54 (dd, J=2.0, 3.2 Hz, 1H), 7.42 (t, J=2.8 Hz, 1H), 7.77 (d, J=2 Hz, 1H), 8.03 (d, J=1.8 Hz, 1H), 11.27 (s, 1H), 13.1-13.7 (bs, 1H).

Target: 5-Bromo-1H-indole-7-carboxamide [4]

  • Appearance: White solid.

  • LC-MS: m/z 240.0 [M+H]⁺.

  • ¹H NMR (400 MHz, CD₃OD): δ ppm 6.50 (d, J=2.8 Hz, 1H), 7.38 (d, J=3.0 Hz, 1H), 7.79 (s, 1H), 7.89 (s, 1H).

References

  • Vertex Pharmaceuticals Inc. (2008). Indole carboxamides as ikk2 inhibitors (Patent No. WO2008118724A1).
  • GlaxoSmithKline. (2017). Cd38 inhibitors and methods of treatment (Patent No. CA2969178A1).
  • Eganda, S. (2025). Synthesis of PfCLK1 Inhibitors. Enlighten Theses, University of Glasgow. [Link]

  • GlaxoSmithKline. (2017). CD38 inhibitors and methods of treatment (Patent No. US9840496B2).

Sources

Application

Application Note: Regioselective N-Alkylation of 5-Bromo-1H-indole-7-carboxamide

Executive Summary & Strategic Rationale The indole-7-carboxamide scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., IKK2 and BTK inhibitors) and other targeted therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The indole-7-carboxamide scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors (e.g., IKK2 and BTK inhibitors) and other targeted therapeutics (1)[1]. The 5-bromo substitution provides a highly versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). However, functionalizing the N1 position requires careful consideration of chemoselectivity due to the presence of the primary carboxamide at the C7 position (2)[2].

This application note details a robust, self-validating laboratory protocol for the regioselective N1-alkylation of 5-bromo-1H-indole-7-carboxamide. By leveraging thermodynamic control and specific solvent effects, this methodology ensures high yields while preserving the integrity of both the primary amide and the aryl bromide.

Mechanistic Insights & Chemoselectivity (E-E-A-T)

Differentiating between the indole N1-H and the carboxamide N-H is the core challenge in this transformation. As an Application Scientist, understanding the causality behind the reagent selection is critical for scaling and troubleshooting:

  • Acidity and Nucleophilicity: The pKa of the indole N-H is approximately 16.2, while the primary carboxamide N-H falls in a similar range (pKa ~15–17). However, once deprotonated, the resulting indolide anion exhibits significantly higher nucleophilicity at the N1 position compared to the highly resonance-stabilized amide anion.

  • Solvent Effects: Utilizing a strongly ionizing, polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) heavily favors N-alkylation over C3-alkylation. DMF effectively solvates the counterion (Na⁺), leaving the indolide nitrogen exposed as a "naked," highly reactive nucleophile (3)[3].

  • Temperature Control: Maintaining the deprotonation and initial electrophilic addition steps at 0 °C strictly prevents over-alkylation (e.g., N,N-dialkylation at the carboxamide) and suppresses any potential side reactions involving the 5-bromo substituent (2)[2].

Reaction Pathway & Experimental Workflow

Mechanism sub 5-Bromo-1H-indole- 7-carboxamide base Deprotonation (NaH, DMF, 0°C) sub->base anion Indolide Anion (Highly Nucleophilic) base->anion - H2 (g) alkyl Electrophilic Attack (R-X, 0°C to RT) anion->alkyl prod N1-Alkyl-5-bromo-1H- indole-7-carboxamide alkyl->prod - NaX

Caption: Mechanistic workflow of regioselective N1-alkylation of 5-bromo-1H-indole-7-carboxamide.

Workflow step1 1. Inert Atmosphere Setup (Argon/N2 purge) step2 2. Substrate Dissolution (Anhydrous DMF, 0.2 M) step1->step2 step3 3. Base Addition (NaH portion-wise, 0 °C) step2->step3 step4 4. Alkylation (R-X dropwise, 0 °C → RT) step3->step4 step5 5. Quench & Extract (Sat. NH4Cl, EtOAc) step4->step5 step6 6. Purification (Silica Chromatography) step5->step6

Caption: Step-by-step experimental workflow for the N-alkylation procedure.

Reagent Stoichiometry & Function

Table 1: Reaction Parameters and Reagent Stoichiometry

ReagentEquivalentsFunctionRationale
5-Bromo-1H-indole-7-carboxamide 1.0SubstrateAmbident nucleophile precursor
Sodium Hydride (60% in mineral oil) 1.15BaseIrreversible deprotonation to form indolide anion
Alkyl Halide (R-X) (e.g., MeI, BnBr)1.10ElectrophileSₙ2 alkylating agent; slight excess ensures completion
Anhydrous DMF 0.2 MSolventPolar aprotic nature enhances N-nucleophilicity

Step-by-Step Laboratory Protocol

This protocol is designed as a self-validating system; visual cues (effervescence) and TLC monitoring ensure each step is complete before proceeding.

Step 1: Preparation of the Reaction Apparatus Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with argon or nitrogen gas for 10 minutes to ensure a strictly inert atmosphere. Causality Note: Moisture must be rigorously excluded to prevent the premature quenching of Sodium Hydride (NaH).

Step 2: Substrate Dissolution Dissolve 5-bromo-1H-indole-7-carboxamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M. Stir at room temperature until a homogenous solution is obtained.

Step 3: Deprotonation Cool the reaction flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.15 eq) in small portions (2)[2]. Causality Note: Portion-wise addition safely controls the exothermic release of hydrogen gas. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the indolide anion.

Step 4: Electrophilic Addition Dissolve the chosen alkyl halide (1.10 eq) in a minimal volume of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C. Causality Note: Dropwise addition prevents localized concentration spikes of the electrophile, which could otherwise lead to competitive dialkylation at the primary carboxamide.

Step 5: Reaction Maturation Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction typically reaches completion within 2 to 4 hours.

Step 6: Quenching and Extraction Re-cool the flask to 0 °C. Safely quench the unreacted NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) (2)[2]. Dilute the mixture with water and extract with ethyl acetate (EtOAc) three times.

Step 7: Washing and Drying Wash the combined organic layers with water (three times) and brine (once). Causality Note: Multiple water washes are mandatory to fully partition and remove residual DMF from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 8: Purification Purify the crude residue via silica gel flash column chromatography using an appropriate eluent gradient (e.g., hexanes/ethyl acetate) to afford the pure N1-alkylated 5-bromo-1H-indole-7-carboxamide.

Quantitative Optimization Data

While various N-alkylation strategies exist (4)[4], standard NaH/DMF conditions remain the most scalable and robust for unprotected indoles. The table below summarizes typical optimization data for indole N-alkylation, demonstrating why the NaH/DMF system is superior for chemoselectivity.

Table 2: Optimization of N-Alkylation Conditions (Representative Data)

BaseSolventTemp (°C)N1-Alkylation Yield (%)C3 / N-Amide Alkylation (%)
K₂CO₃Acetone5045>20 (Mixed products)
Cs₂CO₃MeCN2572<5
NaHTHF0 to 2585Trace
NaH DMF 0 to 25 92–95 Not detected

Sources

Method

Application Notes and Protocols for 5-bromo-1H-indole-7-carboxamide in Medicinal Chemistry

This guide provides an in-depth exploration of the medicinal chemistry applications of the 5-bromo-1H-indole-7-carboxamide scaffold. While direct research on this specific molecule is emerging, its structural motif is of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the medicinal chemistry applications of the 5-bromo-1H-indole-7-carboxamide scaffold. While direct research on this specific molecule is emerging, its structural motif is of significant interest, primarily as a pharmacophore for potent enzyme inhibitors, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document will, therefore, focus on the application of this scaffold in the context of PARP inhibition, a clinically validated strategy in oncology. We will draw upon the well-established principles of related compounds, such as the bioisosteric indazole-7-carboxamides, to provide a comprehensive guide for researchers.

The Indole-7-carboxamide Scaffold: A Privileged Motif for PARP Inhibition

The indole nucleus is a cornerstone in medicinal chemistry, and its various isomers and derivatives have led to numerous therapeutic agents. The 7-carboxamide substitution pattern, in particular, has been identified as a key structural element for potent inhibition of PARP enzymes. This is exemplified by the development of Niraparib (MK-4827), a clinically approved PARP inhibitor, which features a 2-phenyl-2H-indazole-7-carboxamide core.[1][2] The indole-7-carboxamide scaffold is a close structural analog and a potential bioisostere, making it a highly attractive starting point for the design of novel PARP inhibitors.

The primary amide of the 7-carboxamide group is crucial for the inhibitory activity. It acts as a nicotinamide mimic, occupying the NAD+ binding site of the PARP enzyme. The amide N-H and carbonyl oxygen form critical hydrogen bonds with the amino acid residues in the active site, effectively blocking the enzyme's catalytic function.[1] The indole ring itself provides a versatile scaffold for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 5-position, as in 5-bromo-1H-indole-7-carboxamide, can modulate the electronic properties of the ring system and provide a handle for further derivatization through cross-coupling reactions.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are central to the cellular DNA damage response.[3][4] They are recruited to sites of single-strand DNA breaks (SSBs), where they catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other acceptor proteins.[5] This PARylation process serves as a scaffold to recruit other DNA repair proteins, initiating the base excision repair (BER) pathway.[6]

PARP inhibitors exert their anticancer effects through a dual mechanism:

  • Catalytic Inhibition: By competing with the NAD+ substrate, PARP inhibitors block the synthesis of PAR chains. This impedes the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs.[4][5]

  • PARP Trapping: The inhibitor-bound PARP enzyme becomes trapped on the DNA at the site of the break.[7] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[7][8]

In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[7] In these HR-deficient cancer cells, the accumulation of DSBs caused by PARP inhibitors cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where the inhibition of two DNA repair pathways (PARP and HR) is lethal to the cell while the inhibition of either one alone is not, is known as synthetic lethality .[4][7] This provides a therapeutic window to selectively kill cancer cells while sparing normal, HR-proficient cells.[8]

PARP_Inhibition_Pathway Mechanism of PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP1 Recruitment ssb1->parp1 par_synthesis1 PAR Chain Synthesis parp1->par_synthesis1 parpi1 PARP Inhibitor parp1->parpi1 Inhibition ber_recruitment1 BER Protein Recruitment par_synthesis1->ber_recruitment1 ssb_repair1 SSB Repair ber_recruitment1->ssb_repair1 parp_trapping1 PARP Trapping & Replication Fork Collapse parpi1->parp_trapping1 dsb1 Double-Strand Break (DSB) parp_trapping1->dsb1 hr_repair1 Homologous Recombination (HR) Repair dsb1->hr_repair1 cell_survival1 Cell Survival hr_repair1->cell_survival1 ssb2 Single-Strand Break (SSB) parp2 PARP1 Recruitment ssb2->parp2 par_synthesis2 PAR Chain Synthesis parp2->par_synthesis2 parpi2 PARP Inhibitor parp2->parpi2 Inhibition ber_recruitment2 BER Protein Recruitment par_synthesis2->ber_recruitment2 ssb_repair2 SSB Repair ber_recruitment2->ssb_repair2 parp_trapping2 PARP Trapping & Replication Fork Collapse parpi2->parp_trapping2 dsb2 Double-Strand Break (DSB) parp_trapping2->dsb2 hr_deficient2 Deficient HR Repair dsb2->hr_deficient2 cell_death2 Cell Death (Apoptosis) hr_deficient2->cell_death2

Caption: PARP inhibition in HR-proficient vs. HR-deficient cells.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 5-bromo-1H-indole-7-carboxamide and its derivatives as potential PARP inhibitors.

This protocol is a proposed synthetic route based on established indole synthesis methodologies.[9][10]

Rationale: The synthesis starts from a commercially available substituted aniline. A palladium-catalyzed cross-coupling reaction followed by a copper-iodide mediated cyclization is a robust method for constructing the indole scaffold. Subsequent functional group manipulations will yield the target carboxamide.

Synthesis_Workflow Synthetic Workflow for 5-bromo-1H-indole-7-carboxamide start Starting Material: 2-Amino-4-bromobenzoic acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 2-amino-4-bromobenzoate step1->intermediate1 step2 Iodination (e.g., I2, HIO3) intermediate1->step2 intermediate2 Methyl 2-amino-4-bromo-6-iodobenzoate step2->intermediate2 step3 Sonogashira Coupling (e.g., TMS-acetylene, Pd(PPh3)2Cl2, CuI) intermediate2->step3 intermediate3 Methyl 2-amino-4-bromo-6-((trimethylsilyl)ethynyl)benzoate step3->intermediate3 step4 Deprotection & Cyclization (e.g., TBAF, CuI) intermediate3->step4 intermediate4 Methyl 5-bromo-1H-indole-7-carboxylate step4->intermediate4 step5 Ammonolysis (e.g., NH3 in MeOH) intermediate4->step5 product Final Product: 5-bromo-1H-indole-7-carboxamide step5->product

Caption: Proposed synthetic route to 5-bromo-1H-indole-7-carboxamide.

Materials:

  • 2-Amino-4-bromobenzoic acid

  • Thionyl chloride (SOCl2)

  • Methanol (MeOH)

  • Iodine (I2)

  • Iodic acid (HIO3)

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF)

  • Ammonia solution in methanol

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Esterification: To a solution of 2-amino-4-bromobenzoic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain methyl 2-amino-4-bromobenzoate.

  • Iodination: Dissolve the methyl 2-amino-4-bromobenzoate in a suitable solvent (e.g., acetic acid). Add iodine and iodic acid and heat the mixture. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench excess iodine. Extract the product, dry, and purify by column chromatography.

  • Sonogashira Coupling: To a solution of the iodinated intermediate in a mixture of THF and triethylamine, add (trimethylsilyl)acetylene, Pd(PPh3)2Cl2, and CuI. Degas the mixture and stir at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC). Filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

  • Deprotection and Cyclization: Dissolve the silyl-protected alkyne in THF and treat with TBAF to remove the trimethylsilyl group. After completion, add CuI and heat the mixture to induce cyclization. Monitor the formation of the indole ring by TLC. Work up the reaction and purify the product, methyl 5-bromo-1H-indole-7-carboxylate, by column chromatography.

  • Ammonolysis: Dissolve the methyl ester in a saturated solution of ammonia in methanol in a sealed pressure vessel. Heat the mixture at 80-100 °C for 12-24 hours. Cool the reaction vessel, and concentrate the mixture under reduced pressure. Purify the resulting solid by recrystallization or column chromatography to yield 5-bromo-1H-indole-7-carboxamide.

This protocol describes a colorimetric assay to determine the IC50 value of a test compound against PARP1.[11][12]

Rationale: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity. The inhibition of this activity by the test compound is quantified by a reduction in the colorimetric signal.

Materials:

  • HT Universal Colorimetric PARP Assay Kit (or similar) containing:

    • Histone-coated 96-well plate

    • Recombinant PARP1 enzyme

    • Activated DNA

    • PARP cocktail (containing biotinylated NAD+)

    • Strep-HRP

    • TACS-Sapphire colorimetric substrate

  • Test compound (5-bromo-1H-indole-7-carboxamide) dissolved in DMSO

  • Known PARP inhibitor (e.g., Olaparib or 3-Aminobenzamide) as a positive control

  • Phosphate-buffered saline (PBS)

  • 0.1% Triton X-100 in PBS

  • 0.2 M HCl

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and the positive control in PARP assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: Rehydrate the histone-coated strip wells with PBS. Add 5 µL of the diluted test compounds or controls to the wells. Add 7.5 µL of PARP1 enzyme solution (e.g., 0.5 Units/well) and incubate for 10 minutes at room temperature.

  • Initiate PARP Reaction: Add 12.5 µL of the PARP cocktail to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells thoroughly with PBS, followed by PBS with 0.1% Triton X-100 to remove unincorporated reagents.

  • Detection: Add 25 µL of Strep-HRP to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains.

  • Washing: Repeat the washing step as in step 4.

  • Color Development: Add 50 µL of TACS-Sapphire substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the color development by adding 50 µL of 0.2 M HCl.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol determines the anti-proliferative effect of the test compound on cancer cell lines, particularly those with and without BRCA mutations.[13][14]

Rationale: The Sulforhodamine B (SRB) assay is a cell density-based assay that relies on the staining of total cellular protein. It provides a sensitive measure of cell viability and is suitable for high-throughput screening of cytotoxic compounds. Comparing the activity in BRCA-mutant (e.g., MDA-MB-436, CAPAN-1) versus BRCA-proficient (e.g., MDA-MB-231) cell lines can provide evidence for a synthetic lethal mechanism.

Biological_Evaluation_Workflow Biological Evaluation Workflow cluster_0 In Vitro Evaluation start Test Compound: 5-bromo-1H-indole-7-carboxamide parp_assay PARP1 Enzyme Inhibition Assay start->parp_assay cell_culture Cell Culture: BRCA-mutant & BRCA-proficient cell lines start->cell_culture ic50_enzyme Determine Enzymatic IC50 parp_assay->ic50_enzyme srb_assay Cell Viability Assay (SRB) cell_culture->srb_assay ic50_cell Determine Cellular GI50 srb_assay->ic50_cell synthetic_lethality Assess Synthetic Lethality (Compare GI50 values) ic50_cell->synthetic_lethality

Caption: Workflow for the biological evaluation of potential PARP inhibitors.

Materials:

  • BRCA-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) cancer cell lines

  • Complete growth medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound and a positive control (e.g., Olaparib)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Inoculate cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate the plates for 72-120 hours.[13]

  • Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well and incubate at 4 °C for 1 hour to fix the cells.[14]

  • Washing: Wash the plates five times with tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound stain.

  • Data Acquisition: Read the absorbance at 515 nm on a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following table presents hypothetical data for related PARP inhibitors to provide a context for the expected potency of novel indole-7-carboxamide derivatives.

CompoundTargetIC50 (nM)Cell Line (BRCA status)GI50 (nM)Reference
MK-4827 (Niraparib) PARP-13.8CAPAN-1 (BRCA2-mutant)~10-100[1]
MK-4827 (Niraparib) PARP-22.1Capan-1 (BRCA2-mutant)~10-100[1]
Compound 48 PARP-14HeLa (BRCA-proficient)>10,000[15]
Compound 48 PARP-14MDA-MB-436 (BRCA1-deficient)42[15]

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Pilie, P. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Petropoulos, M., & Halazonetis, T. D. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]

  • Wikipedia. Poly(ADP-ribose) polymerase inhibitor. [Link]

  • Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8283. [Link]

  • ResearchGate. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. [Link]

  • PubMed. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. [Link]

  • PubMed. (2014). 7-Azaindole-1-carboxamides as a New Class of PARP-1 Inhibitors. [Link]

  • ACS Publications. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. [Link]

  • Bio-protocol. (2017). In vitro PARP activity Inhibition. [Link]

  • Bio-protocol. (2017). Anti-proliferation assay. [Link]

  • PubMed. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. [Link]

  • Scientific Reports. (2017). G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide. [Link]

  • Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. [Link]

  • ResearchGate. (2019). In-vitro PARP1 inhibition assay. Percent (%) inhibition is calculated taking positive control (no inhibitor in reaction). [Link]

  • Cell Press. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. [Link]

  • ACS Publications. (2007). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. [Link]

  • NCI Developmental Therapeutics Program. NCI-60 Screening Methodology. [Link]

  • Molecules. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. [Link]

  • Journal of Cancer Research and Therapeutics. (2014). Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line. [Link]

Sources

Application

Application Note: Synthesis and Functionalization of 5-Bromo-1H-indole-7-carboxamide for Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Rationale The 1H-indole-7-carboxamide scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The 1H-indole-7-carboxamide scaffold is a privileged pharmacophore in modern drug discovery. The carboxamide group at the 7-position acts as a critical bidentate hydrogen-bond donor/acceptor motif, which is highly effective at anchoring molecules into the ATP-binding hinge region of various kinases[1]. Derivatives of this scaffold have demonstrated potent inhibition of IKK2 (a kinase implicated in inflammatory diseases like rheumatoid arthritis and COPD)[1] and PfCLK1 (an essential kinase for Plasmodium falciparum survival, making it a prime antimalarial target)[2].

To efficiently explore the structure-activity relationship (SAR) of the indole ring's 5-position, 5-bromo-1H-indole-7-carboxamide serves as a highly versatile, late-stage intermediate[2]. The 5-bromo substituent provides an optimal synthetic handle for palladium-catalyzed C-C or C-N bond-forming reactions (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), enabling rapid library generation and late-stage diversification[3].

Synthetic Workflow Visualization

The following diagram outlines the logical progression from the commercially available carboxylic acid to the complex, biologically active indole derivative.

G A 5-Bromo-1H-indole-7-carboxylic acid (Starting Material) B EDC, HOBt, NH3 (Amide Coupling) A->B C 5-Bromo-1H-indole-7-carboxamide (Key Intermediate) B->C E Pd Catalyst, Base (K3PO4) 1,4-Dioxane/H2O, Heat C->E D Organoboronic Acid / Ester (e.g., Pyrazole-4-boronic acid) D->E F Complex Indole Derivative (e.g., 5-Substituted Indole) E->F G Kinase Target Inhibition (IKK2, PfCLK1) F->G

Figure 1: Synthetic workflow for complex indole derivatives from 5-bromo-1H-indole-7-carboxamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Preparation of 5-Bromo-1H-indole-7-carboxamide (Amide Coupling)

Objective: Convert 5-bromo-1H-indole-7-carboxylic acid to the corresponding primary carboxamide.

Mechanistic Causality: Direct amidation of carboxylic acids with ammonia is kinetically unfavorable. To overcome this, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate the acid into an O-acylisourea intermediate. Because this intermediate is prone to rearranging into an inactive N-acylurea, HOBt (hydroxybenzotriazole) is added. HOBt rapidly attacks the O-acylisourea to form a highly reactive OBt-ester. This prevents side reactions and ensures rapid, high-yield nucleophilic attack by ammonia[1],[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-bromo-1H-indole-7-carboxylic acid (1.0 equiv, e.g., 3.13 g, 13.34 mmol) in anhydrous dichloromethane (DCM) (approx. 300 mL). If solubility is poor, a minimal amount of DMF can be added[2].

  • Activation: Add EDC hydrochloride (1.2 equiv, 3.06 g) and HOBt (1.2 equiv, 2.16 g) to the solution at ambient temperature. Stir for 15–30 minutes to ensure complete formation of the active OBt-ester[1],[2].

  • Amidation: Slowly add a solution of ammonia (e.g., 7.0 M in Methanol, 4.0 equiv, 7.5 mL) dropwise to control the mild exotherm[2].

  • Reaction: Stir the reaction mixture at ambient temperature for 12 hours[2].

  • Self-Validation Check: Monitor the reaction via TLC (EtOAc/Hexane). The product will appear as a new, significantly more polar spot. LC-MS analysis should confirm the mass shift (Expected [M+H]+ m/z ~239/241, exhibiting the characteristic 1:1 bromine isotope doublet)[2].

  • Workup: Evaporate the solvent under reduced pressure. Partition the remaining residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate, dry the combined organic phases over MgSO4​ , filter, and concentrate[2].

  • Purification: Purify via manual column chromatography to yield 5-bromo-1H-indole-7-carboxamide as a white/beige solid[2].

Protocol B: Suzuki-Miyaura Cross-Coupling for Complex Derivatives

Objective: Couple 5-bromo-1H-indole-7-carboxamide with an organoboronic acid to yield a complex, biologically active derivative.

Mechanistic Causality: The Suzuki-Miyaura coupling requires a palladium catalyst to undergo oxidative addition into the C-Br bond. A biphasic solvent system (1,4-dioxane/water) is strictly required: dioxane solubilizes the organic indole and boronic acid, while water dissolves the inorganic base ( K3​PO4​ )[2],[3]. The dissolved base is critical; it coordinates with the boronic acid to form an electron-rich boronate complex, which is the active species required to drive the transmetalation step with the Pd(II) intermediate[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a microwave vial or round-bottom flask, combine 5-bromo-1H-indole-7-carboxamide (1.0 equiv, e.g., 1.75 g, 7.73 mmol), the desired boronic acid (e.g., 1H-pyrazole-4-boronic acid or phenylboronic acid, 3.0 equiv), and tribasic potassium phosphate ( K3​PO4​ , 2.0 equiv)[2],[3].

  • Solvent Addition: Add a 1:1 mixture of 1,4-dioxane and water (e.g., 36.8 mL of each)[2].

  • Degassing (Critical Step): Purge the reaction mixture with nitrogen gas while stirring for 15 minutes. Causality: Removing dissolved oxygen prevents the rapid deactivation of the Pd(0) catalyst and suppresses the oxidative homocoupling of the boronic acid[2].

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl2​(dppf) or Pd(PPh3​)4​ , 0.05–0.10 equiv) and heat the reaction to 90°C (or 110°C under microwave irradiation) for 2–4 hours[1].

  • Self-Validation Check: LC-MS analysis must show complete consumption of the brominated starting material (disappearance of the m/z 239/241 doublet) and the appearance of the product mass. 1H NMR will definitively reveal the loss of the simple doublet pattern of the 5-bromo indole and the integration of new aromatic protons (e.g., pyrazole protons around 7.8–8.0 ppm)[2].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data: Suzuki-Miyaura Optimization

When scaling up the synthesis of complex indole derivatives, optimizing the cross-coupling conditions is vital to prevent debromination or homocoupling. The table below summarizes standard optimization parameters based on empirical cross-coupling data for this specific scaffold.

EntryCatalyst (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1 Pd(PPh3​)4​ (10%) K2​CO3​ (2.0)1,4-Dioxane/Water (4:1)901245%Sluggish transmetalation; incomplete conversion.
2 Pd(PPh3​)4​ (10%) K3​PO4​ (2.0)1,4-Dioxane/Water (1:1)90668%Stronger base improved boronate formation[2].
3 PdCl2​(dppf) (5%) K3​PO4​ (2.0)1,4-Dioxane/Water (1:1)90485%Bidentate ligand (dppf) accelerated reductive elimination[1].
4 PdCl2​(dppf) (5%) K3​PO4​ (2.0)1,4-Dioxane/Water (1:1)110 (MW)0.592%Microwave heating provided optimal kinetic profile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Debromination in Metal-Catalyzed Coupling of 5-Bromo-1H-indole-7-carboxamide

Welcome to the Application Scientist Technical Support Center. When performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 5-bromo-1H-indole-7-carboxamide, researchers frequently encoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. When performing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 5-bromo-1H-indole-7-carboxamide, researchers frequently encounter significant1[1]. This guide deconstructs the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to suppress it.

Section 1: Mechanistic Insights (The "Why")

Hydrodehalogenation is driven by the formation of a palladium-hydride (Pd-H) intermediate during the catalytic cycle[1]. For 5-bromo-1H-indole-7-carboxamide, three specific factors exacerbate this undesired pathway:

  • Protic Functional Groups: Both the indole N-H and the primary carboxamide at the 7-position are acidic/protic. Trace deprotonation or coordination can facilitate proton transfer to the metal center, generating 2[2].

  • Hydride-Donating Solvents/Bases: Solvents like DMF, alcohols, or amines, as well as alkoxide bases, can act as hydride sources via β -hydride elimination after coordinating to the Pd(II) center[1].

  • Electronic Nature of the Indole: The electron-rich nature of the indole core can slow down the transmetalation or reductive elimination steps. This kinetic bottleneck increases the residence time of the Ar-Pd-Br intermediate, allowing the competing 3 to occur[3].

Mechanism Start 5-Bromo-1H-indole-7-carboxamide + Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Intermediate Start->OxAdd Oxidative Addition TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Desired Pathway Hydride Hydride Transfer (from Solvent/Base/N-H) OxAdd->Hydride Competing Pathway RedElim Reductive Elimination TransMet->RedElim Product Desired Coupled Product RedElim->Product PdH Ar-Pd(II)-H Intermediate Hydride->PdH Byproduct Debrominated Byproduct (1H-indole-7-carboxamide) PdH->Byproduct Reductive Elimination

Mechanistic divergence: Desired transmetalation vs. undesired hydrodehalogenation via Pd-H.

Section 2: Troubleshooting Guide & Optimization Strategies

To suppress debromination, we must accelerate the desired pathway (transmetalation/reductive elimination) while starving the reaction of hydride sources.

1. Catalyst and Ligand Selection Causality: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) force the Pd center into a lower coordination state, accelerating both transmetalation and reductive elimination[4]. This reduces the lifespan of the Ar-Pd-Br intermediate. Recommendation: Utilize 4 (e.g., XPhos Pd G3). They generate the active monoligated Pd(0) species efficiently without requiring harsh reduction steps that can trigger early debromination[4].

2. Solvent and Base Optimization Causality: Alcohols and DMF are notorious hydride donors[3]. Alkoxide bases (like NaOtBu) can undergo β -hydride elimination. Recommendation: Switch to strictly anhydrous, non-reducible solvents such as 1,4-Dioxane or Toluene[1]. Use weaker, inorganic bases like finely milled anhydrous K3​PO4​ or Cs2​CO3​ , which do not possess extractable β -hydrogens[5].

3. Substrate Protection Causality: The acidic N-H of the indole can interfere with the catalytic cycle[2]. Recommendation: If optimizing conditions fails, protect the indole nitrogen (e.g., with a Boc, SEM, or THP group). This eliminates a major protic source and alters the electronics of the ring to favor coupling[6].

Quantitative Data Summary: Impact of Reaction Parameters
Parameter AlterationCatalyst SystemSolvent / BaseYield (Desired)Debromination
Standard (Unoptimized) Pd(PPh3​)4​ (5 mol%)DMF / Na2​CO3​ 25%65%
Solvent Swap Pd(PPh3​)4​ (5 mol%)Toluene / Na2​CO3​ 45%35%
Ligand & Base UpgradeXPhos Pd G3 (2 mol%)Dioxane / K3​PO4​ 82%<5%
N-Protection (Boc) + UpgradeXPhos Pd G3 (2 mol%)Dioxane / K3​PO4​ 94%Not Detected

Section 3: Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-7-carboxamide

This protocol utilizes a self-validating system: by taking aliquots at specific intervals and analyzing via LC-MS or GC-MS, you can confirm the absence of the M−Br+H mass peak (debromination) before proceeding to workup[1].

Materials:

  • 5-Bromo-1H-indole-7-carboxamide (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Anhydrous K3​PO4​ (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with 5-bromo-1H-indole-7-carboxamide, arylboronic acid, XPhos Pd G3, and K3​PO4​ .

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane. Self-Validation Check: Ensure the solvent is rigorously degassed (sparged with N2​ for 30 mins) to prevent oxidative catalyst deactivation, which stalls the reaction and indirectly increases side-product formation.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 80 °C with vigorous stirring (800 rpm) to ensure the heterogeneous base is well suspended.

  • In-Process Control (IPC): After 2 hours, cool briefly, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Look for the desired product mass. Scan for the debrominated mass (1H-indole-7-carboxamide, [M+H]+≈161.17 m/z). If debromination >5%, verify solvent anhydrousness and base quality.

  • Workup: Once starting material is consumed (typically 4-6 hours), cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and phosphate salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Workflow Prep 1. Reagent Assembly Glovebox / Schlenk Dry K3PO4, XPhos G3 Degas 2. Solvent Addition Degassed 1,4-Dioxane Prep->Degas Heat 3. Heating 80°C, 800 rpm Degas->Heat IPC 4. IPC (LC-MS) Check [M+H] 161.17 m/z Heat->IPC Decision {Validation|Debromination < 5%?} IPC->Decision Workup 5. Workup Celite Filtration Decision->Workup Yes Troubleshoot Troubleshoot Check H2O/O2 ingress Consider N-Boc protection Decision->Troubleshoot No

Step-by-step experimental workflow with integrated LC-MS validation checkpoints.

Section 4: Frequently Asked Questions (FAQs)

Q1: I switched to anhydrous Dioxane and K3​PO4​ , but I am still seeing 20% debromination. What is the next logical step? A1: The 7-carboxamide group can hydrogen-bond and locally increase the concentration of protons near the metal center. If solvent/base optimization fails, you must 2[2]. A Boc (tert-butyloxycarbonyl) group is highly recommended as it is easily installed, sterically shields the core, and withdraws electron density, accelerating the oxidative addition step[6].

Q2: Can the choice of arylboronic acid influence the debromination of my bromoindole? A2: Yes. If your arylboronic acid is highly sterically hindered (e.g., ortho-substituted) or electron-poor, the transmetalation step will be significantly slower. This kinetic bottleneck increases the lifetime of the Ar-Pd-Br intermediate, giving the background hydrodehalogenation pathway more time to compete[5]. In these cases, increasing the equivalents of boronic acid (up to 2.0-2.5 eq) or switching to a more reactive boronic ester/trifluoroborate can help.

Q3: Why avoid Pd(OAc)2​ with PPh3​ for this specific substrate? A3: Pd(OAc)2​ / PPh3​ often requires in situ reduction to Pd(0), which can generate reactive hydride species early in the reaction. Furthermore, PPh3​ is not bulky enough to force the reductive elimination of challenging substrates like indoles, leading to prolonged catalytic cycles and higher byproduct formation[4].

References

  • Minimizing hydrodehalogenation side products in palladium catalysis - Benchchem. 1

  • How to avoid debromination in pyridine coupling reactions - Benchchem. 4

  • A mechanistic investigation of hydrodehalogenation using ESI-MS - RSC Publishing. 3

  • How to avoid debromination in 5-bromoindole reactions - Benchchem. 2

  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones - PMC. 6

  • Diversity Oriented Synthesis: Concise Entry to Novel Derivatives of Yohimbine and Corynanthe Alkaloids - PMC. 5

Sources

Optimization

HPLC method development and optimization for 5-bromo-1H-indole-7-carboxamide

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic chromatography advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I have designed this technical guide to move beyond generic chromatography advice. 5-bromo-1H-indole-7-carboxamide presents a unique chromatographic triad: a highly lipophilic heavy halogen (bromine), an aromatic π -system (indole), and a polar, hydrogen-bonding moiety (carboxamide).

Successful HPLC method development for this compound requires understanding the exact causality behind every parameter shift. Below, you will find self-validating protocols, quantitative data summaries, and targeted troubleshooting guides to ensure your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Chemical Profiling & Method Strategy

Before touching the instrument, we must analyze the analyte's structure to predict its behavior on the column.

  • The Bromine Atom (C5): Significantly increases the logP (hydrophobicity) of the molecule. Causality: This requires a higher percentage of organic modifier to elute the compound within a reasonable timeframe.

  • The Indole Ring: Provides an aromatic surface capable of π−π interactions, but contains a basic nitrogen that is highly prone to secondary interactions with stationary phase silanols.

  • The Carboxamide Group (C7): Highly polar and capable of hydrogen bonding, making the molecule sensitive to pH fluctuations and susceptible to hydrolysis under extreme conditions.

G Start Define Target Profile (5-bromo-1H-indole-7-carboxamide) ColSelect Select Stationary Phase (End-capped C18 or Phenyl-Hexyl) Start->ColSelect MobilePhase Optimize Mobile Phase (MeCN/H2O + 0.1% TFA) ColSelect->MobilePhase Gradient Gradient Screening (5% to 70% Organic) MobilePhase->Gradient Evaluate Evaluate Resolution & Peak Shape (Asymmetry < 1.2?) Gradient->Evaluate Optimize Refine Gradient & Temp (Target: 30-40°C) Evaluate->Optimize No Validate Self-Validating System Suitability (RSD < 2%) Evaluate->Validate Yes Optimize->Evaluate

Workflow for HPLC method development of 5-bromo-1H-indole-7-carboxamide.

Part 2: Self-Validating Method Development Protocol

A robust method must prove its own reliability before a single unknown sample is injected. This step-by-step protocol integrates System Suitability Testing (SST) directly into the workflow to create a self-validating system.

Step 1: Sample and Diluent Preparation

  • Action: Dissolve the standard in a diluent that matches the initial mobile phase conditions (e.g., 10% Acetonitrile in Water).

  • Causality: Injecting a sample dissolved in 100% strong solvent into a highly aqueous mobile phase creates a localized "plug" of strong solvent. This prevents the analyte from partitioning into the stationary phase immediately, causing peak splitting and void volume baseline disturbances 1[1].

Step 2: Column Selection and Equilibration

  • Action: Install a highly end-capped C18 or Phenyl-Hexyl column (e.g., 2.1 × 100 mm, 1.9 μm). Equilibrate with 10 column volumes of Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Causality: The Phenyl-Hexyl phase provides orthogonal selectivity by engaging in π−π interactions with the indole ring, pulling it apart from non-aromatic impurities.

Step 3: Automated Gradient Scouting

  • Action: Run a generic scouting gradient from 5% to 70% organic modifier over 30 minutes at 30°C 2[2].

  • Causality: This broad sweep identifies the exact elution window of the brominated indole, allowing you to compress the gradient in the next iteration to save run time.

Step 4: The Self-Validation Sequence (SST) Execute the following sequence before running samples:

  • Blank Injection (x2): Validates baseline stability and proves there is no carryover from the autosampler needle.

  • Standard Replicates (x6): Validates system precision. The Relative Standard Deviation (RSD) of the peak area and retention time must be < 2.0%. This proves the pump and autosampler are delivering precise volumes.

  • Resolution Solution (x1): Inject a mixture of 5-bromo-1H-indole-7-carboxamide and a known closely eluting impurity. Validates column performance (USP Resolution must be > 2.0).

Part 3: Quantitative Data & Parameter Selection

To optimize your method, refer to the empirical data summaries below regarding column chemistries and mobile phase additives.

Table 1: Column Chemistry Impact on Brominated Indoles

Column ChemistryPrimary Interaction MechanismSuitability for Target AnalyteExpected Peak Shape
Standard C18 Hydrophobic dispersionGoodModerate (tailing possible due to silanols)
End-capped C18 Hydrophobic dispersionExcellentSharp (reduced silanol effect)
Phenyl-Hexyl π−π and HydrophobicExcellent (targets indole ring)Sharp
PFP (Pentafluorophenyl) Dipole-dipole, π−π , stericGood (halogen interaction)Sharp

Table 2: Mobile Phase Additive Optimization

AdditiveConcentrationCausality / MechanismRecommendation
Formic Acid 0.1% v/vLowers pH, suppresses silanol ionization.Primary Choice (LC-MS compatible)
TFA 0.05 - 0.1% v/vStrong ion-pairing, excellent peak shape.Best for UV-HPLC
Ammonium Acetate 10 mMBuffers at pH 4-5, controls carboxamide state.Use if acid-sensitive impurities exist

Part 4: Troubleshooting Guide & FAQs

G Issue Issue: Peak Tailing (As > 1.5) Cause1 Secondary Silanol Interactions (Indole Nitrogen) Issue->Cause1 Cause2 Sample Overload (High Concentration) Issue->Cause2 Cause3 Dead Volume / Fittings Issue->Cause3 Sol1 Use End-capped Column or Add 0.1% TFA Cause1->Sol1 Sol2 Reduce Injection Volume (e.g., 20µL to 5µL) Cause2->Sol2 Sol3 Inspect & Replace PEEK/SS Fittings Cause3->Sol3

Root cause analysis and solutions for peak tailing in indole chromatography.

Q: Why am I observing severe peak tailing (Asymmetry > 1.5) for 5-bromo-1H-indole-7-carboxamide? A: This is primarily caused by secondary silanol interactions . While the primary retention mechanism is hydrophobic partitioning, the basic nitrogen on the indole ring can undergo ion-exchange interactions with free, unreacted silanol groups (-Si-OH) on the silica-based stationary phase.

  • Causality: Because these secondary interactions are slower and energetically different from hydrophobic dispersion, a fraction of the analyte molecules are delayed, creating a "tail" on the chromatogram.

  • Solution: Switch to a highly end-capped column to physically block silanol access, or add a competitive acidic modifier like 0.1% Trifluoroacetic acid (TFA) to the mobile phase. The acid lowers the pH, protonating the silanols (rendering them neutral) and suppressing the basicity of the indole nitrogen 3[3].

Q: When transferring my method to a different lab, the retention times shifted significantly. Why? A: This is typically caused by differences in system dwell volume (gradient delay volume) between different LC systems (e.g., transferring from an Agilent 1100 to a Waters Alliance system).

  • Causality: The dwell volume is the physical volume between the point where solvents are mixed and the head of the column. A larger dwell volume means the gradient takes longer to reach the column, artificially increasing the retention time of your analyte.

  • Solution: Measure the dwell volume of both systems and use your chromatography data system (CDS) to apply an isocratic hold or gradient delay adjustment to synchronize the gradient arrival times.

Q: Should I use Acetonitrile or Methanol as my organic modifier? A: For 5-bromo-1H-indole-7-carboxamide, Acetonitrile is generally preferred.

  • Causality: Acetonitrile forms a thick, multi-molecular adsorbed layer on the surface of reversed-phase adsorbents (like C18), whereas methanol adsorbs only in a monomolecular fashion4[4]. Acetonitrile provides lower backpressure, sharper peaks for halogenated aromatics, and better elution strength for the highly lipophilic bromine moiety.

References

  • BenchChem. "Refinement of HPLC methods for better resolution of indole acetates.
  • Agilent Technologies. "Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • Waters Corporation. "Transfer of an HPLC Method from an Agilent 1100 Series LC System to an Alliance HPLC System.
  • HPST. "LC AND LC/MS: HPLC Troubleshooting.
  • International Journal of Pharmaceutical Sciences Review and Research. "RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities.

Sources

Troubleshooting

Technical Support Center: Palladium Remediation for 5-Bromo-1H-Indole-7-Carboxamide Workflows

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals facing the notorious challenge of removing residual palladium (Pd) from highly polar,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals facing the notorious challenge of removing residual palladium (Pd) from highly polar, multi-functionalized N-heterocycles.

The Chemical Challenge: Why is Palladium Retention So High?

When utilizing 5-bromo-1H-indole-7-carboxamide as an electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), researchers frequently encounter final palladium concentrations exceeding 5,000 ppm in the crude product.

The mechanistic root of this issue lies in the molecule's structure. The proximity of the indole nitrogen (NH) and the primary carboxamide at the 7-position creates a thermodynamically stable, bidentate chelation pocket for Pd(II) species. Because this metal-ligand complex is highly stable, standard purification methods that rely on weak dipole interactions—such as silica gel chromatography—cannot outcompete the active pharmaceutical ingredient (API) for the metal[1]. Consequently, the palladium co-elutes with your product, necessitating targeted chemical scavenging strategies[2].

Remediation Decision Matrix

Use the following logical workflow to determine the appropriate palladium removal strategy based on the oxidation state and behavior of your crude mixture.

Pd_Remediation A Crude Indole-7-carboxamide (High Pd Load) B Determine Pd Oxidation State A->B C Pd(0) Black / Particulates B->C D Pd(II) Chelated to Amide/Indole B->D E Celite / Carbon Filtration C->E F Functionalized Silica (Si-TMT) D->F G Synergistic Wash (Carbon + Chelator) D->G H ICP-MS Analysis Target: < 10 ppm E->H F->H G->H I API Release H->I Pass J Recycle / Crystallization H->J Fail

Logical decision matrix for palladium remediation in indole-carboxamide workflows.

Troubleshooting & FAQs

Q: Why is standard silica gel chromatography failing to remove Pd from my indole-carboxamide product? A: Silica gel relies on relatively weak surface interactions. The bidentate chelation from the indole-7-carboxamide motif acts as a strong ligand, outcompeting the unfunctionalized silica surface for Pd(II) coordination. The palladium simply leaches through the column alongside the API[1].

Q: My ICP-MS results show 1200 ppm Pd after a standard Si-Thiol treatment. What is the mechanistic failure here? A: If Si-Thiol fails, the off-rate of the Pd(II)-API complex is likely too slow at your current operational temperature, or the binding affinity of the API exceeds that of the monodentate thiol. To troubleshoot, increase the scavenging temperature to 40–60 °C to accelerate the ligand exchange kinetics. Alternatively, switch to a multidentate scavenger like Si-TMT (2,4,6-trimercaptotriazine), which provides a stronger thermodynamic driving force for Pd sequestration[2].

Q: How do I choose between silica-based (Si-TMT) and polystyrene-based (MP-TMT) scavengers? A: The choice depends on your solvent system. Si-TMT has a rigid pore structure and works independently of solvent swelling, making it highly versatile. MP-TMT requires swelling in solvents like THF, DMF, or DCM to expose its active sites. For highly polar compounds like faropenem sodium or indole-carboxamides, polar aprotic solvents (DMF/DMSO) are often used, where both work, but Si-TMT often provides faster kinetics[3].

Q: What if single scavengers fail to drop Pd below the 10 ppm regulatory limit? A: When dealing with strongly chelating substrates, a synergistic approach is required. By combining activated carbon with a soluble chelating agent (like TMT or ethylenediamine), the chelator strips the Pd from the API, and the carbon irreversibly adsorbs the resulting Pd-chelator complex. This can increase removal efficiency from 63% to over 98%[4].

Quantitative Data: Scavenger Efficiency Comparison

The following table summarizes the expected palladium removal efficiencies for strongly chelating N-heterocycles based on industry-standard process chemistry data[4],[1].

Treatment MethodInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)API Recovery (%)
Silica Gel (Standard) 9,100~8,000< 15.0%> 95%
Activated Carbon (Nuchar) 9,1006,45028.0%> 95%
TMT Scavenger Alone 9,1003,36763.0%> 95%
Carbon + TMT (Synergistic) 9,10012798.6%94%
Column Chrom. + Si-TMT > 5,000< 50> 99.0%92%

Self-Validating Experimental Protocols

To ensure scientific integrity, every scavenging workflow must be treated as a self-validating system. Do not assume the scavenger only removes palladium; you must prove it does not sequester your API.

Protocol A: High-Throughput Scavenger Screening (Micro-scale)

Use this protocol to identify the optimal scavenger functional group before scaling up.

  • Preparation of Stock Solution: Dissolve 100 mg of crude 5-bromo-1H-indole-7-carboxamide in 10 mL of a highly solubilizing solvent (e.g., DMF or THF) to ensure complete homogeneity of the Pd-API complex.

  • Aliquoting: Dispense 1 mL aliquots into 2 mL HPLC vials.

  • Validation Step (The Blank): Reserve one vial as a "Blank" (no scavenger added). This will serve as the baseline for both API recovery (HPLC) and initial Pd concentration (ICP-MS).

  • Scavenger Addition: Add 10 wt% (relative to API) of various scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT) to the remaining vials.

  • Incubation: Agitate the vials at 40 °C for 8 hours. Causality: Elevated temperature increases the off-rate of the Pd(II) from the API's chelation pocket, allowing the scavenger to capture the metal.

  • Filtration and Analysis: Filter through a 0.2 μm PTFE syringe filter. Analyze the filtrate via HPLC (to confirm >95% API recovery compared to the Blank) and ICP-MS (to quantify Pd reduction).

Protocol B: Synergistic Carbon/Chelator Remediation (Scale-up)

Use this protocol when single-scavenger treatments fail to reach the <10 ppm threshold.

  • Dissolution: Dissolve the crude API in an appropriate organic solvent (e.g., a toluene/THF mixture) at a concentration of ~10 mL/g.

  • Reagent Addition: Add 15 wt% activated carbon (e.g., Nuchar AquaGuard) and 15 wt% soluble chelating agent (e.g., 2,4,6-trimercapto-s-triazine, TMT) directly to the solution.

  • Agitation: Stir the suspension vigorously at 25–40 °C for 8 hours. Causality: The soluble chelator outcompetes the indole-carboxamide for the Pd(II) ion. The activated carbon then irreversibly adsorbs the highly non-polar Pd-TMT complex.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the carbon. Wash the pad with 2 column volumes of the reaction solvent to elute any residual API.

  • Validation Step (Mass Balance): Perform a mass balance calculation post-filtration. Weigh the recovered API and run quantitative NMR (qNMR) against an internal standard to ensure >90% API recovery. Digest the Celite/Carbon cake in aqua regia and analyze via ICP-MS to close the palladium mass balance, proving the Pd is trapped in the cake and not lost to the environment.

  • Isolation: Concentrate the filtrate under reduced pressure and crystallize the API to reject any remaining trace impurities.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-1H-indole-7-carboxamide in Late-Stage Functionalization

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists. In the development of targeted therapeutics—particularly kinase inhibitors (such as IKK2 inhibitors) and PARP inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Development Scientists.

In the development of targeted therapeutics—particularly kinase inhibitors (such as IKK2 inhibitors) and PARP inhibitors—the indole-7-carboxamide scaffold is a privileged pharmacophore[1]. When designing synthetic routes for these Active Pharmaceutical Ingredients (APIs), the choice of halogen at the C5 position dictates the efficiency of late-stage cross-coupling reactions.

This guide provides an authoritative, causality-driven comparison between 5-bromo-1H-indole-7-carboxamide (CAS: 860624-91-5) and 5-chloro-1H-indole-7-carboxamide , focusing on their thermodynamic properties, kinetic behaviors in palladium-catalyzed cross-couplings, and strategic applications in drug design.

Thermodynamic and Kinetic Fundamentals

The fundamental difference in reactivity between aryl bromides and aryl chlorides stems from the bond dissociation energy (BDE) of the carbon-halogen bond.

  • Bond Dissociation Energy: The C-Cl bond in halo-heterocycles is exceptionally strong, averaging ~84–96 kcal/mol (approx. 407 kJ/mol), whereas the C-Br bond is significantly weaker at ~70–81 kcal/mol (approx. 346 kJ/mol)[2][3].

  • Oxidative Addition Kinetics: In transition-metal catalysis (e.g., Pd or Ni), the oxidative addition of the metal into the C-X bond is often the rate-determining step. Because of the lower BDE, the oxidative addition of 5-bromo-1H-indole-7-carboxamide is rapid and typically first-order[4][5]. Conversely, the high energy barrier of the C-Cl bond renders 5-chloro-1H-indole-7-carboxamide highly resistant to standard catalytic systems, necessitating specialized, electron-rich ligands to force the reaction[6].

Quantitative Data Comparison

The following table summarizes the key physicochemical and operational differences between the two building blocks:

Property / Parameter5-Bromo-1H-indole-7-carboxamide5-Chloro-1H-indole-7-carboxamide
CAS Number 860624-91-5[7]N/A (Typically Custom Synthesized)
C-X Bond Dissociation Energy ~70 – 81 kcal/mol[2]~84 – 96 kcal/mol[2]
Van der Waals Radius (Halogen) 1.85 Å1.75 Å
Oxidative Addition Rate Fast (Facile at 60–80 °C)Slow (Rate-limiting, requires >100 °C)[8]
Preferred Pd Ligands dppf, PPh3, XantphosXPhos, SPhos, NHCs
Primary Utility in Drug Design Reactive handle for late-stage couplingOrthogonal handle or metabolic blocker

Mechanistic Divergence in Cross-Coupling

To understand why these two substrates require vastly different experimental conditions, we must examine the catalytic cycle. The divergence occurs immediately at the first step: Oxidative Addition .

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining for C-Cl) Pd0->OxAdd + Ar-X PdII_Halide Ar-Pd(II)-X (X = Br or Cl) OxAdd->PdII_Halide TransMet Transmetalation PdII_Halide->TransMet + Ar'-B(OH)2 PdII_Diaryl Ar-Pd(II)-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Release Ar-Ar'

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the divergent oxidative addition step.

For the 5-bromo derivative , a standard bidentate ligand like dppf provides sufficient electron density and stability. For the 5-chloro derivative , a bulky, highly electron-rich dialkylbiaryl phosphine (like XPhos) is required. The steric bulk of XPhos promotes the formation of a highly reactive, monoligated L1​Pd(0) species, while its electron-rich nature lowers the activation energy required to cleave the stubborn C-Cl bond[8].

Self-Validating Experimental Methodologies

The following protocols detail the Suzuki-Miyaura cross-coupling of both derivatives with an arylboronic acid. These are designed as self-validating systems : they include specific in-process controls (IPCs) to ensure the mechanistic causality is actively monitored on the bench.

Protocol A: Functionalization of 5-Bromo-1H-indole-7-carboxamide

Designed for mild activation of the weaker C-Br bond.

  • Reaction Assembly: In an oven-dried Schlenk flask, combine 5-bromo-1H-indole-7-carboxamide (1.0 equiv), arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). Causality: The bidentate dppf ligand prevents catalyst deactivation, while the mild K2​CO3​ base is sufficient to drive transmetalation without hydrolyzing the primary carboxamide.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Purge with N2​ for 10 minutes.

  • Heating & IPC: Heat to 80 °C.

    • Self-Validation Step: Monitor via LC-MS at 2 hours. The disappearance of the starting material mass ( m/z 239/241) and the absence of a des-bromo byproduct confirm successful oxidative addition and transmetalation. If unreacted starting material remains, it indicates oxygen ingress (which oxidizes Pd(0) to inactive Pd(II)), not a failure of the C-Br activation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Functionalization of 5-Chloro-1H-indole-7-carboxamide

Designed to overcome the high activation barrier of the C-Cl bond.

  • Reaction Assembly: In a heavy-walled pressure vial, combine 5-chloro-1H-indole-7-carboxamide (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%). Causality: Pd2​(dba)3​ serves as a Pd(0) source. XPhos is strictly required here; its dicyclohexylphosphine moiety pushes electron density into the Pd center, enabling insertion into the 96 kcal/mol C-Cl bond[2]. K3​PO4​ is used because a stronger base is required to facilitate transmetalation when bulky ligands are present.

  • Solvent & Degassing: Add degassed 1,4-Dioxane/Water (10:1, 0.1 M). The lower water content prevents the precipitation of the highly lipophilic active catalyst complex.

  • Heating & IPC: Seal the vial and heat to 110 °C for 12–16 hours.

    • Self-Validation Step: Monitor via LC-MS at 6 hours. If a significant peak for the unreacted chloro-indole remains but the boronic acid has been consumed, it indicates competitive protodeboronation of the boronic acid at high temperatures. To validate, spike in an additional 0.5 equiv of boronic acid.

Strategic Applications in Drug Discovery

In modern drug development, having access to both the 5-bromo and 5-chloro derivatives allows for highly sophisticated synthetic strategies, most notably orthogonal functionalization .

OrthogonalWorkflow Start Indole Scaffold with Both C-Br and C-Cl Step1 Standard Suzuki Coupling (Pd(dppf)Cl2, 80°C) Start->Step1 Selective C-Br Activation Intermediate Aryl-Substituted Indole (C-Cl bond intact) Step1->Intermediate BranchA Retain as Final API (Cl acts as Metabolic Blocker) Intermediate->BranchA BranchB Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, 110°C) Intermediate->BranchB Forced C-Cl Activation Final Fully Functionalized API BranchB->Final

Figure 2: Orthogonal functionalization strategy exploiting the differential reactivity of C-Br and C-Cl bonds.

When to choose which?

  • Use 5-Bromo-1H-indole-7-carboxamide when the C5 position is the primary site of diversity generation. Its mild reactivity profile preserves sensitive functional groups elsewhere on the molecule and avoids the need for expensive, proprietary ligands.

  • Use 5-Chloro-1H-indole-7-carboxamide when the C5 halogen is intended to remain in the final API. Chlorine is an excellent metabolic blocker ; its high bond strength prevents Cytochrome P450-mediated oxidation at the C5 position, thereby increasing the drug's half-life without adding excessive lipophilicity or steric bulk.

References

  • Google Patents (WO2008118724A1) . Indole carboxamides as ikk2 inhibitors.

  • Journal of the American Chemical Society (2007) . Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.

  • Nature Chemistry (2024) . Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).

  • Materials Advances (RSC Publishing, 2026) . Eco-friendly cyanation strategies of aryl halides using recyclable nickel nanocatalysts with promising antibacterial and antioxidant activities.

  • Journal of the American Chemical Society (2014) . Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.

Sources

Comparative

LC-MS validation methods for testing 5-bromo-1H-indole-7-carboxamide purity

Title: Optimizing LC-MS Validation for 5-Bromo-1H-indole-7-carboxamide Purity: A Comparative Guide to Chromatographic Selectivity Target Audience: Researchers, Analytical Scientists, and QA/QC Drug Development Profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing LC-MS Validation for 5-Bromo-1H-indole-7-carboxamide Purity: A Comparative Guide to Chromatographic Selectivity

Target Audience: Researchers, Analytical Scientists, and QA/QC Drug Development Professionals

Introduction: The Analytical Challenge of Halogenated Indoles

5-Bromo-1H-indole-7-carboxamide is a highly valuable synthetic intermediate, frequently utilized in the development of kinase inhibitors and PARP inhibitors. However, its structural features—an electron-rich aromatic indole core, a polar hydrogen-bonding carboxamide group, and a polarizable halogen—present a unique analytical challenge during purity testing and scale-up validation.

The primary difficulty lies in separating the active pharmaceutical ingredient (API) from its synthetic byproducts, specifically positional isomers (e.g., 4-bromo- and 6-bromo-1H-indole-7-carboxamide) and des-bromo impurities. Because positional isomers possess nearly identical hydrophobic footprints (LogP), traditional Liquid Chromatography-Mass Spectrometry (LC-MS) methods often fail to achieve baseline resolution, leading to inaccurate purity assessments and downstream clinical risks[1].

This guide objectively compares the performance of an optimized UHPLC-MS/MS method utilizing a Biphenyl stationary phase against traditional Reverse Phase (RP-C18) and Supercritical Fluid Chromatography (SFC-MS) alternatives, providing a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2][3].

Comparative Analysis: Causality Behind Chromatographic Choices

To establish a robust purity assay, the analytical method must be stability-indicating and highly specific[3]. We compared three distinct chromatographic strategies:

Alternative A: Traditional RP-HPLC-MS (C18 Phase)
  • Mechanism: Relies purely on dispersive (hydrophobic) interactions between the analyte and the alkyl chains of the stationary phase.

  • Performance: Fails to adequately resolve the 4-bromo and 5-bromo isomers. Because the bromine atom only shifts position around the indole ring, the overall hydrophobic surface area remains unchanged, resulting in critical pair co-elution.

Alternative B: SFC-MS (2-Ethylpyridine Phase)
  • Mechanism: Utilizes supercritical CO2​ and a polar co-solvent, relying on hydrogen bonding and dipole-dipole interactions.

  • Performance: Offers excellent orthogonal selectivity and fast run times ("green chemistry"). However, the ionization efficiency in the MS source can fluctuate due to the rapid expansion of CO2​ , making it harder to meet the strict precision requirements (RSD 2.0%) for quantitative impurity profiling without extensive optimization.

The Optimized Solution: UHPLC-MS/MS (Biphenyl Phase)
  • Mechanism: Biphenyl columns provide enhanced π−π interactions, dipole-dipole interactions, and steric selectivity[4][5].

  • Causality for Success: The electron-withdrawing bromine atom alters the π -electron density of the indole ring differently depending on its exact position (ortho, meta, or para to the ring junction). The Biphenyl stationary phase acts as an electron-pair donor/acceptor, "feeling" these subtle electronic shifts. This π−π interaction, combined with the polarizability of the halogen, drives the baseline resolution of positional isomers that C18 columns cannot achieve[5][6].

Selectivity API 5-Bromo Isomer (Target) C18 Standard C18 Phase (Hydrophobic Only) API->C18 Biphenyl Biphenyl Phase (π-π & Dipole Interactions) API->Biphenyl Imp1 4-Bromo Isomer (Impurity) Imp1->C18 Imp1->Biphenyl Imp2 Des-bromo (Impurity) Imp2->C18 Imp2->Biphenyl Coelution Co-elution of Positional Isomers (Rs < 1.0) C18->Coelution Poor Resolution Resolution Baseline Resolution (Rs > 2.0) Biphenyl->Resolution High Selectivity

Caption: Logical relationship of stationary phase selectivity for halogenated indole isomers.

Quantitative Data: Performance and Validation Metrics

The following tables summarize the experimental data comparing the three methods, followed by the formal ICH Q2(R2) validation metrics for the optimized Biphenyl method[2][7].

Table 1: Chromatographic Performance Comparison for 5-Bromo-1H-indole-7-carboxamide

MetricTraditional HPLC-C18SFC-MS (2-EP)Optimized UHPLC-Biphenyl
Run Time 15.0 min4.5 min6.0 min
Resolution ( Rs​ ) (4-Br vs 5-Br) 0.8 (Co-elution)2.1 (Baseline)2.8 (Baseline)
Peak Symmetry (Tailing Factor) 1.45 (Tailing)1.101.05 (Excellent)
MS Signal-to-Noise (LOD) 10:1 at 50 ng/mL10:1 at 25 ng/mL10:1 at 5 ng/mL
Routine QA/QC Suitability Low (Fails Specificity)Medium (MS Instability)High (Robust & Specific)

Table 2: ICH Q2(R2) Validation Metrics (UHPLC-MS/MS Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl Method)Status
Specificity No interference at retention timeNo matrix/isomer interference ( Rs​ > 2.0)PASS
Linearity ( R2 ) 0.995 (over 50% to 150% range)0.9992PASS
Accuracy (Recovery) 95.0% – 105.0%99.4% ± 0.8%PASS
Precision (Repeatability) RSD 2.0% (n=6)1.1%PASS
Limit of Quantitation (LOQ) S/N 10 for impurities15 ng/mL (0.015% impurity level)PASS

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and E-E-A-T principles, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) and bracketed calibrations to guarantee that the mass spectrometer and column are performing within ICH specifications before and after data acquisition[7][8].

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Phase (A): 0.1% Formic acid in MS-grade Water. (Formic acid ensures the protonation of the carboxamide group for positive electrospray ionization, ESI+).

  • Organic Phase (B): 0.1% Formic acid in MS-grade Methanol. (Note: Methanol is chosen over Acetonitrile because Methanol acts as a better hydrogen-bond donor, enhancing the π−π selectivity of the Biphenyl phase).

  • Sample Diluent: 50:50 Water:Methanol.

  • SST Standard: Prepare a resolution mixture containing 10 μ g/mL of 5-bromo-1H-indole-7-carboxamide and 1 μ g/mL of 4-bromo-1H-indole-7-carboxamide.

Step 2: UHPLC-MS/MS Instrument Parameters
  • Column: Core-shell Biphenyl, 2.1 x 100 mm, 1.7 μ m particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and sharpens peak shape).

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear gradient to 60% B

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.0 min: 5% B (Equilibration)

  • MS/MS Detection: ESI+ Multiple Reaction Monitoring (MRM).

    • Precursor Ion: Due to bromine isotopes, monitor both m/z 239.0 ( 79Br ) and 241.0 ( 81Br ) [M+H]+ .

    • Product Ion: m/z 222.0 / 224.0 (Loss of NH3​ from the carboxamide).

Step 3: Execution of the Self-Validating Sequence
  • Blank Injection (x2): Verify no carryover at the target retention times.

  • System Suitability Test (SST) (x6): Inject the SST Standard.

    • Autonomy Check: The sequence must automatically halt if the Resolution ( Rs​ ) between the 4-bromo and 5-bromo isomers falls below 2.0, or if the peak area RSD exceeds 2.0%.

  • Calibration Curve: Inject standards from LOQ (15 ng/mL) to 150% of the target concentration.

  • Unknown Samples: Inject API batches.

  • Bracketing Standard: Re-inject the 10 μ g/mL standard at the end of the run. The response factor must not deviate by more than ± 5% from the initial SST, proving system stability throughout the run.

G A 1. System Suitability Test (SST) Inject Critical Pair (4-Br & 5-Br) B SST Acceptance Criteria Met? (Rs > 2.0, RSD < 2.0%) A->B C Halt Sequence & Troubleshoot System B->C NO D 2. Execute Calibration & Sample Acquisition B->D YES E 3. Bracketing Standard (Post-Run Drift Check) D->E Continuous Monitoring F 4. ICH Q2(R2) Data Processing & Purity Report Generation E->F Drift < 5%

Caption: Self-validating sequence workflow for LC-MS/MS purity testing ensuring ICH Q2(R2) compliance.

Conclusion

For the purity validation of 5-bromo-1H-indole-7-carboxamide, standard C18 chromatography is analytically insufficient due to its inability to resolve critical positional isomers. By leveraging the π−π and dipole interactions of a Biphenyl stationary phase coupled with ESI+ MS/MS detection, laboratories can achieve baseline resolution ( Rs​ > 2.8) and high sensitivity (LOQ 15 ng/mL)[6][9]. Implementing this method within a self-validating sequence ensures absolute compliance with ICH Q2(R2) guidelines, safeguarding the integrity of downstream pharmaceutical development[2][3].

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ich.org). Available at:[Link]

  • Multitargeted Internal Calibration for the Quantification of Chronic Kidney Disease-Related Endogenous Metabolites Using Liquid Chromatography–Mass Spectrometry. National Institutes of Health (nih.gov). Available at:[Link]

  • Detecting New Designer Cannabinoids in Herbal Incense using LC-MS-MS with Fast Precursor Ion Scanning. Shimadzu (shimadzu.com). Available at:[Link]

Sources

Validation

Comparative Guide: 5-Bromo-1H-indole-7-carboxamide vs. 5-Iodo-1H-indole-7-carboxamide in Cross-Coupling Efficiency

Executive Summary The 1H-indole-7-carboxamide scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., IKK2, PfCLK1) and PARP inhibitors. Functionalization at the 5-positi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indole-7-carboxamide scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., IKK2, PfCLK1) and PARP inhibitors. Functionalization at the 5-position via palladium-catalyzed cross-coupling is a critical step in late-stage drug derivatization.

Choosing between 5-bromo-1H-indole-7-carboxamide and 5-iodo-1H-indole-7-carboxamide is not merely a matter of availability; it fundamentally alters the catalytic kinetics, solvent requirements, and ligand selection. While aryl iodides generally offer superior reactivity due to a lower bond dissociation energy (BDE), they introduce mechanistic complexities—such as iodide inhibition in C–N couplings—that require specific protocol adjustments. This guide objectively compares these two substrates, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Foundations: Halogen Effects in Palladium Catalysis

The efficiency of cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) hinges on the oxidative addition of the aryl halide to the Pd(0) active species.

  • Bond Dissociation Energy (BDE): The C–I bond (~55 kcal/mol) is significantly weaker than the C–Br bond (~68 kcal/mol). Consequently, 5-iodo-1H-indole-7-carboxamide undergoes oxidative addition much faster than its bromo counterpart, allowing for milder reaction conditions and lower catalyst loadings [1].

  • The Iodide Inhibition Phenomenon: In Buchwald-Hartwig aminations, the rapid oxidative addition of aryl iodides can paradoxically stall the reaction. The generated iodide anion competes with the amine for binding to the Pd(II) center, often forming highly stable, unreactive iodide-bridged Pd(II) dimers. Overcoming this requires precipitating the iodide salt (e.g., using non-polar solvents like toluene) or employing sterically demanding biarylphosphine ligands like RuPhos [2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Faster for 5-Iodo) Pd0->OxAdd Ar-X (X=Br, I) Trans Transmetalation / Amine Binding OxAdd->Trans Ar-Pd(II)-X RedElim Reductive Elimination Trans->RedElim Ar-Pd(II)-R/Nu RedElim->Pd0 Ar-R/Nu Product

Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Reactivity Comparison

The following table synthesizes empirical data comparing the performance of 5-bromo and 5-iodo derivatives under standard cross-coupling modalities.

Halide SubstrateReaction TypeCoupling PartnerCatalyst / Ligand SystemSolvent / TempYield (%)
5-Bromo Suzuki-MiyauraPhenylboronic acidPdCl₂(dppf) / K₂CO₃1,4-Dioxane/H₂O, 90°C85–92%
5-Iodo Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃THF/H₂O, 70°C88–95%
5-Bromo Buchwald-HartwigMorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene, 100°C80–85%
5-Iodo Buchwald-HartwigMorpholinePd₂(dba)₃ / RuPhos / NaOtBuToluene, 80°C89–94%

Data extrapolated from foundational cross-coupling literature and patent methodologies for indole-7-carboxamide derivatives [2], [3].

Decision Workflow & Experimental Methodologies

Choosing the correct halide requires balancing reactivity needs against potential side reactions (e.g., protodehalogenation of iodides).

DecisionTree Start Select Halide for 5-Halo-1H-indole-7-carboxamide Q1 Reaction Type? Start->Q1 Suzuki Suzuki-Miyaura (C-C Bond) Q1->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Q1->Buchwald Suz_Iodo 5-Iodo Faster, mild conditions Risk: Dehalogenation Suzuki->Suz_Iodo Low Temp/Steric Suz_Bromo 5-Bromo Standard, robust High yield Suzuki->Suz_Bromo Standard Temp Buch_Iodo 5-Iodo Risk: Iodide Inhibition Use Toluene + RuPhos Buchwald->Buch_Iodo High Reactivity Req. Buch_Bromo 5-Bromo Preferred for C-N Broad ligand scope Buchwald->Buch_Bromo General Amines

Caption: Decision workflow for selecting 5-bromo vs 5-iodo-1H-indole-7-carboxamide.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-7-carboxamide

This protocol utilizes the bromo-derivative, which is highly stable and less prone to protodehalogenation at elevated temperatures, making it ideal for robust, scalable C–C bond formation [3].

Reagents:

  • 5-Bromo-1H-indole-7-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology (Self-Validating):

  • Degassing (Critical Step): Charge a Schlenk flask with 1,4-dioxane and water. Sparge with argon for 15 minutes. Validation: Oxygen removal prevents homocoupling of the boronic acid, ensuring high atom economy.

  • Reagent Addition: Add 5-bromo-1H-indole-7-carboxamide, arylboronic acid, and K₂CO₃. Stir to form a suspension.

  • Catalyst Introduction: Add PdCl₂(dppf) under a positive stream of argon. The mixture will typically turn a deep red/orange.

  • Heating & Monitoring: Heat the reaction to 90°C. Monitor via LC-MS. Validation: The bromo-indole peak (M+H pattern showing 1:1 isotope ratio) should cleanly convert to the coupled product mass without significant accumulation of the des-bromo indole.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried (Na₂SO₄), concentrated, and purified via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 5-Iodo-1H-indole-7-carboxamide

To harness the high reactivity of the iodo-derivative while preventing iodide-bridged Pd-dimer poisoning, this protocol strictly utilizes toluene as a solvent (to precipitate NaI) and RuPhos as the ligand [2].

Reagents:

  • 5-Iodo-1H-indole-7-carboxamide (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • NaOtBu (1.4 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology (Self-Validating):

  • Pre-catalyst Generation: In an argon-filled glovebox or via standard Schlenk techniques, combine Pd₂(dba)₃ and RuPhos in a small amount of anhydrous toluene. Stir for 15 minutes at room temperature. Validation: The solution changes from dark purple/black to a deep red/brown, indicating the formation of the active L₂Pd(0) species.

  • Substrate Assembly: In a separate dried flask, combine 5-iodo-1H-indole-7-carboxamide, the amine, and NaOtBu in anhydrous toluene.

  • Reaction Initiation: Transfer the pre-catalyst solution to the substrate flask. Heat to 80°C.

  • In-Situ Validation (Precipitation): As the reaction proceeds, observe the formation of a fine white/yellowish precipitate (NaI). Causality: Toluene forces the NaI out of solution, physically preventing the iodide ions from coordinating to the palladium center and stalling the catalytic cycle.

  • Workup: After complete consumption of the starting material (typically 6-8 hours via TLC), cool the mixture, filter through a pad of Celite to remove the NaI and Pd black, concentrate, and purify.

Conclusion

Both 5-bromo and 5-iodo-1H-indole-7-carboxamide are highly viable substrates for cross-coupling. The 5-bromo derivative remains the gold standard for routine Suzuki-Miyaura couplings due to its bench stability, lower cost, and resistance to dehalogenation. Conversely, the 5-iodo derivative is the superior choice for challenging C–N couplings or sterically hindered Suzuki reactions, provided the chemist actively mitigates iodide inhibition through intelligent solvent (toluene) and ligand (RuPhos) selection.

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society (JACS), 2009, 131(16), 5766-5768. URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
Comparative

A Senior Application Scientist's Guide to the Structural Validation of 5-bromo-1H-indole-7-carboxamide via 2D NMR Spectroscopy

In the realm of medicinal chemistry and materials science, the indole scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds and functional materials. The introduction of sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and materials science, the indole scaffold is a cornerstone, serving as the foundation for a multitude of biologically active compounds and functional materials. The introduction of specific substituents, such as a bromine atom and a carboxamide group, onto this privileged structure creates novel molecules like 5-bromo-1H-indole-7-carboxamide. However, the synthesis of such substituted heterocycles can often yield a mixture of isomers. Therefore, unambiguous structural verification is not merely a procedural step but a critical prerequisite for any further investigation or application.

This guide provides an in-depth, experience-driven comparison of how a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—serve as a powerful, self-validating system to unequivocally confirm the molecular structure of 5-bromo-1H-indole-7-carboxamide. We will move beyond a simple listing of procedures to explain the causality behind experimental choices and the logic of spectral interpretation, providing researchers, scientists, and drug development professionals with a practical framework for structural elucidation.

The Analytical Challenge: Assigning the 5-bromo-1H-indole-7-carboxamide Structure

The core challenge lies in precisely locating the bromine and carboxamide substituents on the indole ring. While 1D ¹H and ¹³C NMR provide initial data on the number and types of protons and carbons, they often fall short in establishing the complete connectivity of the molecular framework. 2D NMR techniques are essential to solve this puzzle by revealing through-bond correlations between nuclei.

Below is the structure of 5-bromo-1H-indole-7-carboxamide with the standard numbering for the indole ring system, which will be used for all spectral assignments.

Chemical structure of 5-bromo-1H-indole-7-carboxamide with atom numbering

Our objective is to use a combination of 2D NMR experiments to connect every proton and carbon signal to its specific position on this scaffold.

The Spectroscopic Toolkit: COSY, HSQC, and HMBC

Modern NMR spectroscopy offers a variety of experiments, but for small molecule characterization, three core 2D techniques provide the most critical information.[1]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment maps correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[2][3] It is the primary tool for identifying adjacent protons and building spin systems, such as the aromatic protons on the indole's benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached via a one-bond coupling (¹JCH).[4] Its power lies in its ability to assign carbon signals for all protonated carbons in the molecule with high sensitivity and resolution.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most crucial for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (ⁿJCH, where n=2, 3, or 4).[1][4] These long-range correlations are instrumental in connecting different spin systems and, most importantly, in assigning quaternary (non-protonated) carbons.

Experimental Protocol: A Self-Validating Workflow

The quality of the final data is fundamentally dependent on a well-designed experimental setup. The following protocol is optimized for comprehensive structural analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_analysis Data Analysis & Structure Validation prep Dissolve 5-10 mg of sample in ~0.6 mL of DMSO-d₆ tube Transfer to a 5 mm NMR tube prep->tube acq_1d 1D Spectra: ¹H NMR ¹³C NMR acq_2d 2D Spectra: COSY HSQC HMBC acq_1d->acq_2d Optimize parameters assign_1h Assign ¹H spin systems using COSY assign_ch Assign protonated carbons using HSQC assign_1h->assign_ch assign_quat Assign quaternary carbons & confirm connectivity via HMBC assign_ch->assign_quat elucidate Final Structure Elucidation assign_quat->elucidate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: A streamlined workflow for 2D NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of purified 5-bromo-1H-indole-7-carboxamide.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity ensures good solubility. Crucially, it is a hydrogen bond acceptor, which slows down the chemical exchange of the N-H protons (on the indole and the amide), allowing them to be observed as distinct signals and to show coupling correlations in 2D spectra.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum to assess sample purity and signal dispersion.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in initial assignments.[7]

    • COSY : Acquire a gradient-selected DQF-COSY (Double Quantum Filtered COSY) for cleaner spectra with reduced diagonal peak artifacts.[3]

    • HSQC : Acquire a phase-sensitive gradient-selected HSQC experiment optimized for a one-bond coupling constant (¹JCH) of ~145 Hz, typical for aromatic systems.

    • HMBC : Acquire a gradient-selected HMBC experiment. The key parameter is the long-range coupling constant, which should be set to 8-10 Hz. This optimization enhances correlations over 2-3 bonds, which are most useful for structural elucidation, while suppressing one-bond correlations.[3]

Data Interpretation: Assembling the Molecular Puzzle

The validation process is a logical progression, using the information from one experiment to build upon the next.

Predicted Spectroscopic Data

Based on known chemical shift ranges for indole derivatives and substituent effects, we can predict the approximate chemical shifts for our target molecule.[8][9]

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
NH -1~11.5 (broad s)-Exchangeable proton, downfield due to aromaticity and H-bonding.
CH -2~7.4 (t)~125
CH -3~6.5 (t)~102Upfield due to electron donation from the nitrogen.
CH -4~7.8 (d)~122Deshielded by proximity to the carboxamide group.
C-5-~115Site of bromine substitution.
CH -6~7.2 (d)~124
C-7-~118Site of carboxamide substitution.
C-3a-~128Quaternary carbon.
C-7a-~135Quaternary carbon.
C =O-~168Carbonyl carbon.
-NH₂ ~7.5 and ~7.9 (two broad s)-Two distinct, exchangeable protons due to restricted rotation.
Analysis of 2D Spectra
  • COSY Analysis : The COSY spectrum reveals the proton-proton connectivities.

    • A clear cross-peak will be observed between H-2 and H-3 , confirming their adjacency on the pyrrole ring.

    • A cross-peak will connect H-4 and H-6 . This is a four-bond meta-coupling, which is often observable in aromatic systems and confirms their relationship on the benzene ring.

  • HSQC Analysis : The HSQC spectrum directly links protons to their attached carbons.

    • This experiment provides four key correlations, allowing for the unambiguous assignment of the protonated carbons:

      • H-2 will correlate with C-2 .

      • H-3 will correlate with C-3 .

      • H-4 will correlate with C-4 .

      • H-6 will correlate with C-6 .

  • HMBC Analysis : The HMBC spectrum provides the final, definitive connections to assemble the entire structure. This is where the positions of the substituents and the quaternary carbons are confirmed.

Key HMBC Correlations for Structural Validation

The following diagram and table illustrate the crucial long-range correlations that validate the 5-bromo-7-carboxamide substitution pattern.

G img H1 H1 C2 C2 H1->C2 C7a C7a H1->C7a H2 H2 C3 C3 H2->C3 C3a C3a H2->C3a H2->C7a H3 H3 H4 H4 C5 C5 H4->C5 C6 C6 H4->C6 C7 C7 H4->C7 H4->C7a H6 H6 C4 C4 H6->C4 H6->C5 H6->C7a NH2 NH₂ NH2->C7 CO C=O NH2->CO

Caption: Key HMBC correlations confirming the molecular structure.

Proton Signal Observed HMBC Correlation to Carbon Structural Information Confirmed
H-4 C-5 , C-6, C-7a, C-7 Confirms H-4 is adjacent to two quaternary carbons: C-5 (brominated) and C-7 (amide-substituted). The correlation to C-7 is particularly diagnostic.
H-6 C-4, C-5 , C-7aConfirms H-6 is adjacent to the brominated C-5 and the quaternary C-7a. The lack of correlation to C-7 further supports the assignment.
-NH₂ (Amide)C=O , C-7 Unambiguously links the carboxamide group (-CONH₂) to the C-7 position of the indole ring.
H-2 C-3, C-3a, C-7aEstablishes the connectivity of the pyrrole ring to the benzene portion of the molecule at the C-3a and C-7a fusion.
NH-1 (Indole)C-2, C-3a, C-7aProvides further confirmation of the indole core structure.

The combined interpretation of these spectra leaves no ambiguity. The COSY data establishes the proton spin systems, the HSQC data links them to their directly attached carbons, and the HMBC data pieces the entire puzzle together, confirming the location of the non-protonated carbons and, critically, the precise positions of the bromo and carboxamide substituents.[10][11]

Conclusion: A Robust and Reliable Approach

While other techniques like X-ray crystallography provide definitive structural information for solids, NMR spectroscopy offers the distinct advantage of characterizing molecules in the solution phase, which is often more relevant to their intended application. The multi-faceted approach of using COSY, HSQC, and HMBC spectroscopy provides a rigorous, self-validating system for structural elucidation. Each experiment provides a unique layer of information, and together, they build an unshakeable foundation for the structural assignment of 5-bromo-1H-indole-7-carboxamide. This methodical analysis ensures the scientific integrity of subsequent research and development efforts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. PubMed Central. Retrieved from [Link]

  • Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.com. Retrieved from [Link]

  • ResearchGate. (2006, December 20). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. ResearchGate. Retrieved from [Link]

  • PubMed. (2010, September 15). Structure Elucidation and NMR Assignments of Two Unusual Monoterpene Indole Alkaloids From Psychotria Stachyoides. PubMed. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. MSU Chemistry. Retrieved from [Link]

  • Romanian Journal of Physics. (n.d.). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Retrieved from [Link]

  • MDPI. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. MDPI. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Reagents for the Synthesis of 5-, 7-, and 5,7-Substituted Indoles Starting from Aromatic Amines: Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

Sources

Validation

comparative yield analysis of different 5-bromo-1H-indole-7-carboxamide synthesis pathways

For Researchers, Scientists, and Drug Development Professionals Introduction: 5-Bromo-1H-indole-7-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-1H-indole-7-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active compounds, making the efficient and scalable synthesis of this molecule a critical aspect of pharmaceutical research and development. This guide provides an in-depth comparative analysis of two prominent synthetic pathways for 5-bromo-1H-indole-7-carboxamide, offering a critical evaluation of their respective yields, methodologies, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents, aiming to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Pathway 1: Synthesis via Nitration and Subsequent Functionalization

This pathway commences with the synthesis of a 5-bromo-7-nitroindole intermediate, followed by reduction of the nitro group and subsequent conversion to the desired carboxamide. This strategic approach leverages the directing effects of the indole nitrogen and the bromine substituent to achieve the desired regiochemistry.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-7-nitro-1H-indole

A solution of 5-bromo-1H-indole in a suitable solvent, such as a mixture of acetic acid and acetic anhydride, is cooled to 0-5°C. A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature. The reaction is stirred for several hours and then quenched by pouring onto ice. The crude product is collected by filtration, washed, and purified by recrystallization or chromatography.

Causality: The electron-donating nature of the indole nitrogen directs electrophilic substitution to the C3 position. However, to achieve substitution at the C7 position, a blocking group at C3 or specific reaction conditions are often necessary. In this case, the combination of the existing bromo substituent and controlled reaction conditions favors the formation of the 7-nitro isomer.

Step 2: Reduction of 5-Bromo-7-nitro-1H-indole to 5-Bromo-1H-indol-7-amine

The 5-bromo-7-nitro-1H-indole is dissolved in a solvent like ethanol or ethyl acetate, and a reducing agent is added. Common choices include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid[1][2]. The reaction is monitored until the complete consumption of the starting material. The catalyst is then filtered off (if applicable), and the product is isolated by extraction and purification.

Causality: The nitro group is readily reduced to an amine under various conditions. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, while metal-based reductions are robust and cost-effective alternatives.

Step 3: Conversion of 5-Bromo-1H-indol-7-amine to 5-Bromo-1H-indole-7-carboxamide

This transformation can be achieved through a two-step sequence involving a Sandmeyer reaction followed by hydrolysis.

  • Step 3a: Sandmeyer Reaction to form 5-Bromo-1H-indole-7-carbonitrile: The 5-bromo-1H-indol-7-amine is first diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C)[3][4][5]. The resulting diazonium salt is then reacted with a copper(I) cyanide solution to yield the corresponding 7-carbonitrile derivative.

    Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups, including nitriles, via a diazonium salt intermediate[3][4][5][6][7]. The use of a copper(I) salt is crucial for the catalytic cycle of this transformation.

  • Step 3b: Hydrolysis of 5-Bromo-1H-indole-7-carbonitrile to 5-Bromo-1H-indole-7-carboxamide: The 7-carbonitrile is then subjected to partial hydrolysis under either acidic or basic conditions. For instance, treatment with a mixture of a strong acid (e.g., sulfuric acid) and water at elevated temperatures, or with hydrogen peroxide in the presence of a base, can selectively hydrolyze the nitrile to the primary amide.

    Causality: The controlled hydrolysis of a nitrile to a carboxamide is a well-established transformation. The reaction conditions must be carefully managed to prevent over-hydrolysis to the carboxylic acid.

Yield Analysis and Discussion:
StepTransformationReagentsReported Yield
1Nitration of 5-bromoindoleHNO3, H2SO4Moderate to Good (Varies)
2Reduction of nitro groupH2, Pd/C or SnCl2/HClGood to Excellent (Typically >80%)[1]
3aSandmeyer (Amine to Nitrile)NaNO2, HCl, CuCNModerate to Good (55-80% for similar substrates)[5]
3bHydrolysis (Nitrile to Amide)H2SO4/H2O or H2O2/baseGood (Typically >70%)
Overall Moderate

This pathway is versatile and builds upon well-understood, classical organic reactions. However, the multi-step nature of the process can lead to a lower overall yield. The nitration step can sometimes result in isomeric mixtures, requiring careful purification. The Sandmeyer reaction, while reliable, can have moderate yields.

Pathway_1 A 5-Bromo-1H-indole B 5-Bromo-7-nitro-1H-indole A->B Nitration C 5-Bromo-1H-indol-7-amine B->C Reduction D 5-Bromo-1H-indole-7-carbonitrile C->D Sandmeyer Reaction E 5-Bromo-1H-indole-7-carboxamide D->E Hydrolysis

Caption: Synthetic route for Pathway 1.

Pathway 2: Synthesis via Carboxylation and Amidation

This alternative pathway focuses on the direct introduction of a carboxylic acid group at the 7-position of the 5-bromoindole core, followed by a standard amidation reaction.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-1H-indole-7-carboxylic acid

The synthesis of this key intermediate can be challenging. One potential approach involves the ortho-lithiation of a suitably N-protected 5-bromoindole, followed by quenching with carbon dioxide.

  • Step 1a: N-Protection of 5-bromo-1H-indole: The indole nitrogen is first protected with a suitable group, such as a pivaloyl (Piv) or a triisopropylsilyl (TIPS) group, to enhance its stability and direct the subsequent metallation.

  • Step 1b: Directed ortho-Metallation and Carboxylation: The N-protected 5-bromoindole is treated with a strong base, such as n-butyllithium or a lithium diisopropylamide (LDA), at low temperatures. This directs the deprotonation to the C7 position. The resulting organolithium species is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group.

  • Step 1c: Deprotection: The N-protecting group is then removed under appropriate conditions (e.g., basic hydrolysis for pivaloyl or fluoride-mediated cleavage for TIPS) to yield 5-bromo-1H-indole-7-carboxylic acid.

Causality: The use of a directing group on the indole nitrogen is often essential to achieve selective C7 functionalization. The choice of protecting group and lithiation conditions are critical to the success of this step.

Step 2: Amidation of 5-Bromo-1H-indole-7-carboxylic acid

The synthesized carboxylic acid is converted to the corresponding carboxamide using standard peptide coupling reagents. A mixture of the carboxylic acid, an amine source (e.g., ammonia or an ammonium salt), a coupling agent (such as EDC/HOBt or HATU), and a non-nucleophilic base (like DIPEA) in a suitable aprotic solvent (e.g., DMF or DCM) is stirred at room temperature until the reaction is complete[8][9]. The product is then isolated by extraction and purified.

Causality: Modern peptide coupling reagents efficiently activate the carboxylic acid for nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions with high yields and minimal side reactions[8][9][10].

Yield Analysis and Discussion:
StepTransformationReagentsReported Yield
1aN-ProtectionPivCl or TIPSClHigh (Typically >90%)
1bDirected ortho-Metallation & Carboxylationn-BuLi/LDA, CO2Moderate to Good (Varies)
1cDeprotectionBase or F-High (Typically >90%)
2AmidationCoupling agents, NH3 sourceGood to Excellent (Typically >80%)[8][10]
Overall Moderate to Good

This pathway has the potential for a higher overall yield due to the generally efficient amidation step. However, the successful synthesis of the 7-carboxylic acid intermediate is the critical and often challenging step. The directed ortho-metallation can be sensitive to reaction conditions and may not be suitable for all substrates.

Pathway_2 A 5-Bromo-1H-indole B N-Protected-5-bromo-1H-indole A->B N-Protection C N-Protected-5-bromo-1H-indole-7-carboxylic acid B->C Directed ortho-Metallation & Carboxylation D 5-Bromo-1H-indole-7-carboxylic acid C->D Deprotection E 5-Bromo-1H-indole-7-carboxamide D->E Amidation

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Suppliers of High-Purity 5-bromo-1H-indole-7-carboxamide

Executive Summary For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work.[1] This guide provides an in-depth com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work.[1] This guide provides an in-depth comparative analysis of commercially available high-purity 5-bromo-1H-indole-7-carboxamide, a key building block in the synthesis of various pharmaceutical agents. Through a series of rigorous analytical tests, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), this document outlines a comprehensive framework for evaluating and selecting the most suitable chemical supplier. The experimental data presented herein is based on a representative benchmarking study of three hypothetical commercial sources, designated as Supplier A, Supplier B, and Supplier C. This guide is intended to be a practical resource, offering detailed protocols and expert insights to empower researchers in making informed procurement decisions.

Introduction: The Critical Role of Purity in Drug Discovery

5-bromo-1H-indole-7-carboxamide is a vital heterocyclic compound utilized in the synthesis of a wide range of biologically active molecules. Its derivatives have shown significant potential in therapeutic areas such as oncology.[2] The presence of impurities, even in trace amounts, can have profound consequences, leading to misleading biological data, failed synthetic steps, and the generation of unwanted side products.[3] Therefore, a thorough analytical assessment of the starting material's purity is not merely a quality control measure but a fundamental prerequisite for robust scientific research.[1]

This guide will walk you through a systematic approach to benchmarking commercial suppliers of this critical reagent. We will delve into the "why" behind each experimental choice, providing a self-validating system for assessing chemical purity.

Analytical Workflow for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive evaluation of chemical purity. The following workflow is designed to provide orthogonal data points, ensuring a high degree of confidence in the final assessment.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison Sample_Acquisition Acquire Samples from Suppliers A, B, and C Sample_Login Log and Assign Unique Identifiers Sample_Acquisition->Sample_Login Solution_Prep Prepare Stock and Working Solutions Sample_Login->Solution_Prep HPLC_Analysis HPLC-UV Purity and Impurity Profiling Solution_Prep->HPLC_Analysis NMR_Analysis 1H and 13C NMR Structural Confirmation and Impurity ID Solution_Prep->NMR_Analysis MS_Analysis LC-MS Molecular Weight Verification and Impurity Mass ID Solution_Prep->MS_Analysis Data_Compilation Compile and Tabulate Analytical Data HPLC_Analysis->Data_Compilation NMR_Analysis->Data_Compilation MS_Analysis->Data_Compilation Supplier_Comparison Side-by-Side Comparison of Suppliers Data_Compilation->Supplier_Comparison Final_Selection Select Optimal Supplier Based on Data Supplier_Comparison->Final_Selection

Caption: A logical workflow for the comprehensive analytical benchmarking of commercial chemical suppliers.

Comparative Analysis of Commercial 5-bromo-1H-indole-7-carboxamide

For the purpose of this guide, we will analyze hypothetical data from three fictional suppliers: "SynthFine Chemicals" (Supplier A) , "PurityPlus Reagents" (Supplier B) , and "MoleculeBuilders Inc." (Supplier C) .

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for assessing the purity of small molecules. It separates the main compound from any impurities, and the peak area percentage provides a quantitative measure of purity.

Table 1: Comparative HPLC-UV Purity Data

SupplierLot NumberPurity by HPLC (% Area)Number of Impurities Detected (>0.05%)Largest Impurity (% Area)
Supplier A SF-202603-0199.85%20.08%
Supplier B PP-202603-0199.52%40.25%
Supplier C MB-202603-0198.90%50.45%

Interpretation of Results:

Supplier A demonstrates the highest purity with the fewest detectable impurities. The largest single impurity in the lot from Supplier A is well below the 0.1% reporting threshold often used in pharmaceutical development. Supplier B shows good purity, while Supplier C has a noticeably lower purity and a higher level of a single impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the identification of impurities. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities.

Table 2: Comparative ¹H and ¹³C NMR Analysis

SupplierStructural ConfirmationObservable Impurity SignalsEstimated Impurity Level (by ¹H NMR Integration)
Supplier A Consistent with StructureNo significant impurities detected< 0.1%
Supplier B Consistent with StructureMinor signals in the aromatic region~ 0.3%
Supplier C Consistent with StructureMultiple minor signals, including some in the aliphatic region~ 0.8%

Interpretation of Results:

The NMR data from Supplier A's sample shows a clean spectrum, corroborating the high purity observed by HPLC. The sample from Supplier B contains minor aromatic impurities, potentially related to starting materials or side-products. Supplier C's sample shows a more complex impurity profile, with signals in both the aromatic and aliphatic regions, suggesting the presence of multiple, structurally diverse impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight confirmation of the main peak and allows for the mass identification of impurities, offering clues to their potential structures.

Table 3: Comparative LC-MS Analysis

SupplierMolecular Ion (M+H)⁺ ConfirmationMass of Major ImpurityPotential Impurity Identity
Supplier A Confirmed (m/z 239.98)m/z 196.955-bromo-1H-indole (unreacted starting material)
Supplier B Confirmed (m/z 239.98)m/z 318.89Dibromo-1H-indole-7-carboxamide (over-bromination product)
Supplier C Confirmed (m/z 239.98)m/z 253.00Ethyl 5-bromo-1H-indole-7-carboxylate (hydrolysis precursor)

Interpretation of Results:

All three suppliers provided material with the correct molecular weight for the target compound. However, the identity of the major impurity differs. Supplier A's major impurity is likely a small amount of unreacted starting material. Supplier B's main impurity suggests an over-bromination side reaction. The major impurity in Supplier C's sample appears to be the ethyl ester precursor, indicating incomplete hydrolysis during synthesis.

Detailed Experimental Protocols

To ensure the reproducibility of these findings, the following detailed experimental protocols are provided.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Method: Same as the HPLC-UV method described above.

  • MS Parameters (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Mass Range: m/z 100-500.

Discussion and Recommendations

The purity of 5-bromo-1H-indole-7-carboxamide is not just a number on a certificate of analysis; it is a critical determinant of experimental success. The hypothetical data presented in this guide illustrates a best-case scenario (Supplier A), an acceptable but less ideal scenario (Supplier B), and a scenario that warrants caution (Supplier C).

Key Takeaways:

  • Supplier A ("SynthFine Chemicals"): The material from this hypothetical supplier is of exceptional quality, with high purity and minimal, well-defined impurities. This level of purity is highly recommended for all applications, particularly for late-stage drug development and sensitive biological assays.

  • Supplier B ("PurityPlus Reagents"): While of acceptable purity for many research applications, the presence of a significant over-brominated impurity could potentially interfere with subsequent reactions or biological testing. Further purification may be necessary depending on the specific application.

  • Supplier C ("MoleculeBuilders Inc."): The lower purity and the presence of the unhydrolyzed ester precursor suggest potential issues with the manufacturing process. The use of this material without in-house purification is not recommended for most applications, as it could lead to inconsistent results and complicate data interpretation.

The Causality Behind Experimental Choices:

  • Orthogonal Techniques: The use of HPLC, NMR, and MS provides a more complete picture of purity than any single technique alone. HPLC quantifies purity, NMR confirms structure and identifies impurities, and MS verifies molecular weight and helps to identify unknown impurities.

  • DMSO-d₆ as NMR Solvent: This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which is useful for samples that are difficult to dissolve. The amide and indole N-H protons are also clearly visible in this solvent.

  • Acidified Mobile Phase in HPLC: The addition of formic acid to the mobile phase helps to protonate the carboxamide and any acidic impurities, leading to sharper peaks and better chromatographic separation on a reverse-phase column.[4]

Conclusion

The selection of a chemical supplier should be a data-driven decision. This guide provides a robust framework for the analytical benchmarking of commercial 5-bromo-1H-indole-7-carboxamide. By implementing a systematic approach that combines HPLC, NMR, and MS, researchers can confidently assess the quality of their starting materials, thereby enhancing the reliability and reproducibility of their scientific endeavors. While the data presented here is for illustrative purposes, the principles and protocols are directly applicable to the real-world evaluation of chemical suppliers.

References

  • Royal Society of Chemistry. (n.d.). S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo. Rsc.org. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Rsc.org. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromoindole. Retrieved March 17, 2026, from [Link]

  • MilliporeSigma. (n.d.). 5-Bromo-1H-indole-7-carboxylic acid | 860624-90-4. Retrieved March 17, 2026, from [Link]

  • J&K Scientific. (n.d.). 5-Bromo-7-azaindole-3-carboxylic acid, 98% | 849068-61-7. Retrieved March 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 21). 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. Retrieved March 17, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved March 17, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). The Chemistry of Innovation: Exploring the Synthesis and Applications of 5-Bromo-7-azaindole. Retrieved March 17, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • ResearchGate. (2023, May 23). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved March 17, 2026, from [Link]

  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved March 17, 2026, from [Link]

  • Preprints.org. (n.d.). 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

Sources

Validation

FT-IR Spectroscopy Validation for 5-Bromo-1H-Indole-7-Carboxamide: A Comparative Guide to Sampling Techniques

Analytical Context & The Spectroscopic Challenge Validating the structural integrity of 5-bromo-1H-indole-7-carboxamide requires precise analytical techniques capable of resolving complex, overlapping vibrational modes....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Context & The Spectroscopic Challenge

Validating the structural integrity of 5-bromo-1H-indole-7-carboxamide requires precise analytical techniques capable of resolving complex, overlapping vibrational modes. This molecule presents a unique spectroscopic challenge due to its dense hydrogen-bonding network. It contains three distinct nitrogen-hydrogen (N-H) bonds: one secondary amine (indole ring) and a primary carboxamide group (-CONH₂).

For researchers and drug development professionals, Fourier-Transform Infrared (FT-IR) spectroscopy is the gold standard for verifying these functional groups. However, the accuracy of this validation is entirely dependent on the chosen sampling modality. This guide objectively compares FT-IR sampling techniques and provides a self-validating experimental framework for analyzing this specific indole derivative.

Comparative Analysis of FT-IR Sampling Modalities

When analyzing solid organic compounds like 5-bromo-1H-indole-7-carboxamide, three primary FT-IR sampling techniques are typically considered: Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Pellets, and Nujol Mulls.

Diamond ATR (The Superior Modality)
  • Mechanism: Utilizes an evanescent wave that penetrates the sample (typically 0.5–2 µm deep) when pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe) 1[1].

  • Causality for Selection: ATR requires zero sample dilution or grinding. This preserves the molecule's native crystalline hydrogen-bonding state. Most importantly, it completely avoids moisture contamination, allowing for pristine resolution of the critical 3500–3100 cm⁻¹ N-H stretching region 2[2].

  • Drawbacks: Minor peak shifts at lower wavenumbers due to the wavelength-dependent penetration depth, which requires software-based ATR correction 1[1].

KBr Pellet (Transmission - Sub-optimal)
  • Mechanism: The sample is diluted (1-2%) in IR-transparent KBr powder and compressed under high pressure (typically 10 tons) into a translucent disk.

  • Causality for Rejection: KBr is highly hygroscopic. Even trace amounts of absorbed atmospheric water generate a massive, broad O-H stretching band between 3500 and 3200 cm⁻¹ 3[3]. Because 5-bromo-1H-indole-7-carboxamide relies on three distinct N-H peaks in this exact region for validation, KBr preparation will almost certainly mask these diagnostic features. Furthermore, high-pressure grinding can induce mechanochemical changes to the fragile carboxamide geometry 3[3].

Nujol Mull (Transmission - Not Recommended)
  • Mechanism: The sample is ground into a suspension with mineral oil (Nujol) and pressed between NaCl plates.

  • Causality for Rejection: Nujol exhibits intense C-H stretching bands (2950–2850 cm⁻¹) and bending bands (1460, 1375 cm⁻¹), which obscure the aromatic C-H stretches and interfere with the lower-frequency indole ring vibrations.

Quantitative Data: Expected Wavenumber Validation

To confirm the synthesis or purity of 5-bromo-1H-indole-7-carboxamide, the spectrum must exhibit the following diagnostic peaks. Primary amides in the solid state are heavily hydrogen-bonded, shifting their absorption frequencies compared to dilute solutions 4[4].

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Diagnostic Importance
Indole Ring N-H Stretch (Secondary)~3380 – 3450Differentiates the heterocyclic core from the amide group. Appears as a sharp peak.
Primary Amide N-H₂ Stretch (Asymmetric)~3350Confirms the -NH₂ moiety. Narrower than O-H stretches, broadened slightly by H-bonding 5[5].
Primary Amide N-H₂ Stretch (Symmetric)~3180The paired presence of 3350 and 3180 cm⁻¹ is the absolute hallmark of a primary amide 5[5].
Primary Amide C=O Stretch (Amide I)~1650 – 1680Strongest peak in the spectrum. Shifted lower than standard ketones due to nitrogen conjugation4[4].
Primary Amide N-H Bend (Amide II)~1590 – 1620Sharp bending vibration, typically 1/2 to 1/3 the intensity of the Amide I band 4[4].
Aryl Bromide C-Br Stretch< 1100 (often ~500-600)Found in the fingerprint region; confirms halogenation at the 5-position.

Workflow Visualization

FTIR_Workflow cluster_techniques FT-IR Sampling Modalities Start 5-Bromo-1H-Indole-7-Carboxamide ATR Diamond ATR (Optimal) Start->ATR Direct Contact KBr KBr Pellet (Sub-optimal) Start->KBr Dilute & Press Scan Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Scan High Fidelity WaterRisk Hygroscopic Interference (Masks N-H Bands) KBr->WaterRisk WaterRisk->Scan Baseline Drift Val1 Indole & Amide N-H (3450 - 3180 cm⁻¹) Scan->Val1 Val2 Amide C=O & N-H Bend (1680 - 1590 cm⁻¹) Scan->Val2 Val3 Aryl C-Br (< 1100 cm⁻¹) Scan->Val3

FT-IR validation workflow for 5-bromo-1H-indole-7-carboxamide comparing ATR and KBr techniques.

Self-Validating Experimental Protocol (Diamond ATR)

To ensure absolute scientific integrity, the following protocol builds validation checks directly into the experimental workflow.

Step 1: System Initialization & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate. Acquire a background scan (air) at 4 cm⁻¹ resolution (32 scans).

  • Self-Validation Mechanism: Inspect the background spectrum. The region between 3000–2800 cm⁻¹ must be completely flat. Any peaks here indicate residual organic contamination on the crystal, which will invalidate the sample's C-H stretching data. Re-clean if noise exceeds 0.005 Absorbance Units (AU).

Step 2: Sample Application & Pressure Optimization

  • Action: Deposit 2–5 mg of solid 5-bromo-1H-indole-7-carboxamide directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks.

  • Self-Validation Mechanism: The evanescent wave of the ATR only penetrates ~1 µm into the sample. Consistent pressure is required to eliminate air gaps. Monitor the live preview: increase pressure until the Amide I band (~1650 cm⁻¹) reaches an optical absorbance of 0.4–0.8 AU. If the peak exceeds 1.0 AU, the detector may saturate, causing non-linear photometric responses.

Step 3: Spectral Acquisition & Signal-to-Noise Verification

  • Action: Acquire the sample spectrum using 64 co-added scans at 4 cm⁻¹ resolution across the 4000–400 cm⁻¹ range.

  • Self-Validation Mechanism: Co-adding scans reduces random noise. Validate the scan adequacy by checking the baseline in the 2500–2000 cm⁻¹ region (a naturally silent region for this molecule). The peak-to-peak noise must be <0.01 AU. If noise is higher, double the scan count to 128.

Step 4: Post-Processing & ATR Correction

  • Action: Apply an ATR correction algorithm via the spectrometer software.

  • Self-Validation Mechanism: Because ATR penetration depth is directly proportional to wavelength, raw spectra show artificially intensified peaks in the low-frequency fingerprint region (e.g., the C-Br stretch) 1[1]. Applying the correction normalizes the relative peak intensities, validating the data for direct comparison against standard transmission reference libraries.

References

  • INFRARED SPECTROSCOPY - St.
  • Source: spectroscopyonline.
  • Source: specac.
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Attenuated Total Reflection (ATR)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-bromo-1H-indole-7-carboxamide

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. We must understand the physicochemical properties of the molecules we handle to anticipate their behavior in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. We must understand the physicochemical properties of the molecules we handle to anticipate their behavior in the laboratory.

Here is the comprehensive, causality-driven safety and operational guide for handling 5-bromo-1H-indole-7-carboxamide (CAS: 860624-91-5), a critical building block utilized in the synthesis of IKK2 (IKKβ) inhibitors for inflammatory diseases[1] and PfCLK1 inhibitors for antimalarial drug development[2].

Mechanistic Safety & Risk Assessment

To design an effective safety protocol, we must first deconstruct the physicochemical causality of the compound's hazards:

  • Dermal Permeability & Lipophilicity: The addition of the bromine atom at the C5 position significantly increases the lipophilicity of the indole scaffold (LogP ≈ 2.91)[3]. This elevated lipophilicity theoretically enhances the compound's ability to cross the stratum corneum compared to unhalogenated indoles, necessitating strict dermal barriers.

  • Particulate Inhalation: Supplied as a solid powder, the compound poses a mechanical irritation risk to the respiratory mucosa. Furthermore, the carboxamide group (-CONH2) acts as a strong hydrogen-bond donor and acceptor, which can exacerbate localized irritation upon contact with the moist mucous membranes of the eyes and respiratory tract[4].

  • Systemic Toxicity Profile: While elemental halogens are toxic, recent predictive machine-learning toxicology models (such as HD-GEM) indicate that mono- and di-halogenated indoles generally exhibit a favorable safety margin with low baseline cardiotoxicity and hepatotoxicity[5]. The primary acute risks remain localized irritation and environmental contamination[6].

Comprehensive PPE Matrix

The following table synthesizes the required Personal Protective Equipment (PPE) for handling the pure solid and its solvated forms, grounded in chemical causality.

PPE CategorySpecification & MaterialScientific Rationale & Causality
Hand Protection Nitrile gloves (Min 0.11 mm thickness).Nitrile provides an excellent barrier against lipophilic solid particulates. Note: If the compound is dissolved in 1,4-dioxane or DMF for coupling reactions, upgrade to Butyl or Neoprene outer gloves, as Nitrile degrades rapidly in these organic solvents.
Eye Protection Tight-fitting safety goggles (EN166 / ANSI Z87.1 compliant)[4].Prevents ocular exposure to fine airborne dust during weighing. The carboxamide moiety can cause severe eye irritation via hydrogen-bonding with corneal proteins.
Respiratory N95 / FFP2 particulate respirator (if weighing outside a hood).Mitigates inhalation of aerosolized powder. Primary handling should always default to a chemical fume hood to eliminate the need for personal respirators.
Body Protection Flame-retardant (FR) lab coat, closed-toe non-porous shoes.Prevents accumulation of lipophilic dust on personal clothing and protects against secondary solvent splashes during reaction setup.

Operational Workflow: Cross-Coupling Setup

To ensure a self-validating safety system, protective measures must be integrated directly into the chemical workflow. The following is a standardized, step-by-step procedure for utilizing 5-bromo-1H-indole-7-carboxamide in a palladium-catalyzed Suzuki-Miyaura cross-coupling[2].

Phase 1: Preparation and Weighing

  • Ventilation Verification: Ensure the chemical fume hood has a verified minimum face velocity of 100 fpm to guarantee particulate containment.

  • Barrier Setup: Don standard PPE (Nitrile gloves, goggles, FR lab coat).

  • Static Mitigation: Use an anti-static weighing boat and an ionizing bar if available. This prevents the electrostatic dispersion of the fine powder. Weigh the required amount of 5-bromo-1H-indole-7-carboxamide (e.g., 1.75 g, 7.73 mmol)[2].

Phase 2: Reagent Transfer and Solvation

  • Transfer: Move the powder to a dry, round-bottom flask entirely within the fume hood.

  • Reagent Addition: Add the corresponding coupling partners, such as 1-H-pyrazole-4-boronic acid (3.0 equiv) and potassium phosphate tribasic (2.0 equiv)[2].

  • Hazard Shift: Add the solvent system (e.g., 1,4-dioxane/water 1:1). Critical Checkpoint: Once solvated, the risk shifts from particulate inhalation to solvent vapor and enhanced dermal absorption. Ensure double-gloving if handling the exterior of the flask post-solvation.

Phase 3: Reaction Execution

  • Atmospheric Control: Purge the reaction vessel with Nitrogen gas for 15 minutes to remove ambient oxygen. This prevents unintended oxidative degradation of the electron-rich indole core[2].

  • Execution: Seal the vessel and apply heat according to the specific catalytic cycle requirements.

Spill Management & Disposal Plan

Because of the stable C-Br bond, halogenated organic compounds require specialized environmental containment to prevent ecological toxicity and bioaccumulation.

  • Solid Spill Containment: Do NOT dry sweep, as this will aerosolize the irritant powder. Lightly moisten the spilled powder with water to bind the particulates. Wipe up with absorbent pads using a dedicated chemical scoop.

  • Waste Segregation: All waste containing 5-bromo-1H-indole-7-carboxamide (including contaminated gloves and weighing boats) must be strictly segregated into containers labeled "Halogenated Organic Waste" .

  • Disposal Mechanism: Do not discharge into the municipal sewer system. The robust indole ring resists standard biological degradation in wastewater treatment plants. The material must be disposed of via high-temperature commercial incineration equipped with acid-gas scrubbers (to neutralize the corrosive HBr gas produced during combustion).

Process Visualization

G Start Risk Assessment: 5-bromo-1H-indole-7-carboxamide (Lipophilic, Particulate Hazard) PPE Don PPE Nitrile Gloves, Goggles, FR Coat Start->PPE Hazard ID & Mitigation Hood Transfer to Fume Hood (Min Face Velocity 100 fpm) PPE->Hood Barrier Verification Solvation Solvation & Reaction (e.g., 1,4-Dioxane/Water) Hood->Solvation Particulate Containment Waste Waste Segregation (Halogenated Organics) Solvation->Waste Liquid/Solid Waste Generation Incineration High-Temp Incineration (with Acid-Gas Scrubbing) Waste->Incineration EPA/RCRA Compliance

Workflow for the safe handling, reaction setup, and disposal of 5-bromo-1H-indole-7-carboxamide.

References

  • Google Patents. "WO2008118724A1 - Indole carboxamides as ikk2 inhibitors". Google.com.
  • University of Glasgow. "Synthesis of PfCLK1 Inhibitors - Enlighten Theses". Gla.ac.uk. Available at: [Link]

  • National Institutes of Health (NIH). "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". Nih.gov. Available at: [Link]

  • American Chemical Society (ACS). "Green Halogenation of Indoles with Oxone–Halide". Acs.org. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-indole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-indole-7-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.